molecular formula C7H5FINO2 B2537276 1-Fluoro-2-iodo-3-methyl-4-nitrobenzene CAS No. 1803825-99-1

1-Fluoro-2-iodo-3-methyl-4-nitrobenzene

Cat. No.: B2537276
CAS No.: 1803825-99-1
M. Wt: 281.025
InChI Key: PEQVZIPDTLKJDM-UHFFFAOYSA-N
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Description

1-Fluoro-2-iodo-3-methyl-4-nitrobenzene is a useful research compound. Its molecular formula is C7H5FINO2 and its molecular weight is 281.025. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoro-2-iodo-3-methyl-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FINO2/c1-4-6(10(11)12)3-2-5(8)7(4)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEQVZIPDTLKJDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1I)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Safety Data Sheet (SDS) for 1-Fluoro-2-iodo-3-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Preface: The "Senior Scientist" Perspective

As researchers, we often encounter "orphan" compounds—molecules with high synthetic utility but sparse public safety data.[1] 1-Fluoro-2-iodo-3-methyl-4-nitrobenzene is a prime example.[1] It is not merely a reagent; it is a polysubstituted aromatic scaffold designed for high-value diversification.

  • The Fluorine (C1) is activated for Nucleophilic Aromatic Substitution (

    
    ) by the para-nitro group.[1]
    
  • The Iodine (C2) serves as a distinct handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira).[1]

  • The Methyl (C3) provides steric bulk and a metabolic soft spot.

  • The Nitro (C4) acts as an electron-withdrawing activator and a latent amine.[1]

Operational Warning: Because this specific isomer lacks a commoditized, global ECHA dossier, this guide adopts a "Worst-Case Scenario" (Band 4) safety posture. We derive these protocols from Structure-Activity Relationships (SAR) of close analogs (e.g., 1-fluoro-4-nitrobenzene, iodonitrobenzenes).[1]

PART 1: Compound Identity & Physicochemical Profile[2]

1.1 Identification

ParameterSpecification
Chemical Name This compound
Synonyms 2-Iodo-3-methyl-4-nitrofluorobenzene; 4-Fluoro-3-iodo-2-nitrotoluene (nomenclature varies by priority)
CAS Number Not Listed / Custom Synthesis (Treat as Novel Chemical Entity)
Molecular Formula

Molecular Weight 280.98 g/mol
SMILES Cc1c(I)c(F)ccc1[O-]

1.2 Estimated Physical Properties Derived from ChemDraw Professional 22.0 & ACD/Labs Percepta predictors for halo-nitroaromatics.

PropertyValue / EstimateReliability
Physical State Solid (Crystalline)High
Color Pale Yellow to OrangeHigh (Nitro chromophore)
Melting Point 45°C – 65°CMedium (Analogs range 30-80°C)
Boiling Point ~310°C (Decomposes)Medium
Solubility DMSO, DCM, Ethyl AcetateHigh
Partition Coeff (LogP) ~3.2High (Lipophilic)

PART 2: Hazard Identification & Toxicology

2.1 GHS Classification (Theoretical) Based on the functional group reactivity of halogenated nitroaromatics.[1]

  • Signal Word: DANGER

  • Hazard Statements:

    • H301: Toxic if swallowed.[2][3][4]

    • H311: Toxic in contact with skin.[3][4]

    • H315: Causes skin irritation.[5][2][3][6]

    • H317: May cause an allergic skin reaction (Sensitizer).

    • H319: Causes serious eye irritation.[5][2][3][6]

    • H373: May cause damage to organs (Blood/Liver) through prolonged exposure.

2.2 Toxicology: The Mechanistic Risks

  • Methemoglobinemia (The Nitro Group Risk): Like many nitroaromatics, this compound can oxidize ferrous hemoglobin (

    
    ) to ferric methemoglobin (
    
    
    
    ), impairing oxygen transport.[1]
    • Symptoms:[7][2][4][6] Cyanosis (blue lips/fingernails), fatigue, dizziness, chocolate-brown blood.[1]

    • Mechanism:[7][2] Hepatic reduction of the nitro group to a hydroxylamine intermediate.

  • Skin Sensitization (The Halogen Risk): The activated fluorine atom (C1) is a potent electrophile.[1] It can react with nucleophilic residues (cysteine/lysine) on skin proteins (haptenization), leading to allergic contact dermatitis.[1]

  • Alkylating Potential: The benzylic position (C3-Methyl) is deactivated by the nitro group, but the aryl iodide (C2) presents a risk of radical generation under UV light.[1]

PART 3: Handling, Storage & Stability

3.1 Storage Protocol

  • Temperature: Store at 2°C to 8°C (Refrigerate).

  • Atmosphere: Store under Argon or Nitrogen . The Iodine-Carbon bond is susceptible to homolytic cleavage; oxygen accelerates degradation.[1]

  • Light: Amber vials are mandatory. Iodine compounds are photosensitive.

3.2 Stability & Reactivity

  • Incompatible Materials: Strong bases (hydroxide/alkoxide will displace the Fluorine), reducing agents (will reduce Nitro to Amine), palladium catalysts (unless intended for reaction).[1]

  • Decomposition: Thermal decomposition releases toxic fumes of Hydrogen Fluoride (HF), Hydrogen Iodide (HI), and Nitrogen Oxides (

    
    ).[1]
    

PART 4: Synthesis & Experimental Application

4.1 Strategic Utility This molecule is a "linchpin" scaffold. The orthogonal reactivity allows for sequential functionalization:

  • Step 1:

    
     at C1 (Displacement of Fluorine by amines/thiols).
    
  • Step 2: Cross-coupling at C2 (Suzuki/Sonogashira using the Iodine).

  • Step 3: Reduction of C4 (Nitro to Aniline).

4.2 Synthesis Workflow (Sandmeyer Approach) Since direct iodination of fluoro-nitro-toluene is difficult due to deactivation, the authoritative route is via the diazonium salt of the aniline precursor.[1]

Graphviz Diagram: Synthesis Pathway

SynthesisRoute Precursor 2-Fluoro-3-methylaniline Acetylation Acetylation (Ac2O) Precursor->Acetylation Intermediate1 N-(2-fluoro-3-methylphenyl)acetamide Acetylation->Intermediate1 Nitration Nitration (HNO3/H2SO4) Intermediate1->Nitration Directs Para to Amine Hydrolysis Hydrolysis (HCl/H2O) Nitration->Hydrolysis Amine 2-Fluoro-3-methyl-4-nitroaniline Hydrolysis->Amine Sandmeyer Sandmeyer Reaction (1. NaNO2/H2SO4, 0°C) (2. KI) Amine->Sandmeyer Product This compound Sandmeyer->Product

Figure 1: Retrosynthetic pathway utilizing the directing power of the acetamide group to install the nitro group, followed by iodination via Sandmeyer.[1]

4.3 Experimental Protocol: Sandmeyer Iodination Standard Operating Procedure (SOP) for converting the amino-precursor to the target iodide.[1]

  • Diazotization:

    • Dissolve 10 mmol of 2-Fluoro-3-methyl-4-nitroaniline in 15 mL of 20%

      
      .
      
    • Cool to 0°C in an ice/salt bath.

    • Dropwise add

      
       (1.1 eq) in water.[1] Maintain temp < 5°C.
      
    • Observation: Solution turns clear/yellowish as the diazonium salt forms.[1]

  • Iodination:

    • Prepare a solution of Potassium Iodide (KI, 2.5 eq) in water.[1]

    • Add the cold diazonium solution slowly to the KI solution with vigorous stirring.

    • Caution: Evolution of

      
       gas (foaming).[1]
      
  • Workup:

    • Stir at room temperature for 2 hours.

    • Extract with Ethyl Acetate (3x).[1]

    • Wash organic layer with

      
       (Sodium Thiosulfate) to remove free iodine (purple color disappears).[1]
      
    • Dry over

      
      , filter, and concentrate.[1][7]
      

PART 5: Emergency Response Protocols

5.1 First Aid Measures

Exposure RouteImmediate ActionRationale
Inhalation Move to fresh air.[1][4] Administer oxygen if cyanotic.Nitro compounds cause respiratory distress and methemoglobinemia.
Skin Contact Do NOT use alcohol. Wash with soap/water for 15 min.Alcohol increases transdermal absorption of nitroaromatics.
Eye Contact Rinse with water for 15 min.[2] Lift eyelids.HF generation upon hydrolysis can cause deep tissue damage.
Ingestion Rinse mouth. Do NOT induce vomiting. Call Poison Control.Aspiration risk; systemic toxicity is rapid.

5.2 Fire Fighting

  • Extinguishing Media:

    
    , Dry Chemical, or Foam.[1][4][8] Do not use high-pressure water jets (spreads contamination).[1][4]
    
  • Specific Hazards: Combustion generates Hydrogen Fluoride (HF) and Hydrogen Iodide (HI) .[1] Firefighters must wear full acid-gas rated SCBA and chemically resistant suits (Level B or A).[1]

5.3 Spill Containment

  • Evacuate the area (50m radius).

  • Don PPE: Double nitrile gloves, Tyvek suit, P100 respirator.[1]

  • Neutralize: Cover spill with a mixture of soda ash (

    
    ) and clay cat litter.
    
  • Disposal: Incineration in a facility equipped with a scrubber for Halogens and NOx.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 1-Fluoro-4-nitrobenzene (Analog). Retrieved from [Link][1]

  • ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Guidance on Methemoglobinemia. Retrieved from [Link]

  • Sandmeyer, T. (1884). "Über die Ersetzung der Amidogruppe durch Chlor in den aromatischen Substanzen". Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635.[1] (Foundational Chemistry).[1]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Nitrobenzene and Analogs. Retrieved from [Link][1]

Sources

Methodological & Application

Nucleophilic aromatic substitution (SNAr) on 1-Fluoro-2-iodo-3-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective SNAr Functionalization of 1-Fluoro-2-iodo-3-methyl-4-nitrobenzene

Abstract & Strategic Utility

This application note details the chemoselective Nucleophilic Aromatic Substitution (SNAr) of This compound . This scaffold is a high-value intermediate in the synthesis of MEK inhibitors (e.g., Cobimetinib analogs) and next-generation agrochemicals.

The molecule presents a unique "orthogonal reactivity" challenge and opportunity:

  • C(1)–F Bond: Highly activated for SNAr (para-nitro effect).

  • C(2)–I Bond: Deactivated for SNAr (meta-nitro effect) but primed for Transition Metal Cross-Coupling (Suzuki/Sonogashira).

  • C(4)–NO2 Group: The electronic activator, reducible to an aniline later.

The Challenge: To displace the fluoride atom exclusively with a nucleophile while preserving the iodine atom for downstream Pd-catalyzed coupling, avoiding hydrodeiodination or "benzyne-type" side reactions.

Mechanistic Grounding: The "Why" Behind the Protocol

To guarantee protocol success, one must understand the electronic landscape of the substrate.

Regioselectivity and Leaving Group Hierarchy

In SNAr reactions, the rate-determining step is the initial nucleophilic attack, which disrupts aromaticity to form a Meisenheimer Complex (anionic intermediate).

  • Activation: The Nitro group at Position 4 withdraws electron density via resonance. This effect is strongest at the ortho (Pos 3, 5) and para (Pos 1) positions.

  • Leaving Group Ability (F vs. I): Unlike SN2 reactions (where I > F), in SNAr, the order is F >> Cl ≈ Br > I .[1][2]

    • Reason: Fluorine’s extreme electronegativity lowers the energy of the LUMO at C(1) and stabilizes the negative charge in the Meisenheimer intermediate through inductive withdrawal.

  • The Iodine Factor: The iodine at Position 2 is meta to the nitro group. It receives no resonance activation. Therefore, direct displacement of iodine is kinetically inaccessible under standard SNAr conditions.

Reaction Pathway Diagram

SNAr_Mechanism cluster_legend Key Selectivity Driver Substrate 1-Fluoro-2-iodo- 3-methyl-4-nitrobenzene Nu_Attack Nucleophilic Attack (Rate Determining Step) Substrate->Nu_Attack + Nucleophile (R-NH2) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Nu_Attack->Meisenheimer Transition State A Product S_NAr Product (Iodine Intact) Meisenheimer->Product - F⁻ (Fast Elimination) Note Nitro group (p-NO2) stabilizes negative charge at C1 (F-site), but NOT at C2 (I-site).

Figure 1: Mechanistic pathway highlighting the regioselective displacement of Fluorine driven by the para-Nitro group.[3][4][5][6][7][8]

Experimental Protocol: Amination

This protocol describes the reaction with a secondary amine (e.g., piperidine or morpholine). This is a standard model reaction for installing solubilizing groups in drug discovery.

Reagents & Equipment
ReagentRoleEquiv.Notes
Substrate Reactant1.0This compound
Amine Nucleophile1.1 - 1.2Slight excess ensures conversion.
DIPEA Base1.5 - 2.0Scavenges HF. (Alt: K2CO3)
DMSO or DMF SolventN/APolar aprotic is essential. [0.2 M - 0.5 M]
Step-by-Step Methodology
  • Preparation:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 equiv) in anhydrous DMSO (concentration ~0.4 M).

    • Note: Anhydrous solvents are preferred to prevent hydrolysis of the fluoride to a phenol (though rare without strong hydroxide).

  • Addition:

    • Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv) to the solution.

    • Add the Amine Nucleophile (1.1 equiv) dropwise at Room Temperature (RT).

  • Reaction:

    • Stir the mixture at RT for 2–4 hours .

    • Monitoring: Check via TLC (Hexane/EtOAc) or LC-MS. The starting material (F-arene) should disappear.

    • Optimization: If the reaction is sluggish (due to steric bulk of the ortho-Iodine), heat to 50°C . Do NOT exceed 80°C to avoid risking iodine displacement or nitro-reduction.

  • Workup (Aqueous Extraction):

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc) (5x reaction volume).

    • Wash the organic layer with Water (3x) to remove DMSO and salts.

    • Wash with Brine (1x).

    • Dry over Na2SO4 , filter, and concentrate in vacuo.

  • Purification:

    • The crude product is often pure enough (>95%) for the next step.

    • If necessary, purify via Silica Gel Chromatography (Gradient: 0% → 30% EtOAc in Hexanes).

Critical Parameters & Troubleshooting

Solvent Effects

The choice of solvent dramatically impacts the rate of SNAr.

  • DMF/DMSO: Fastest rates. Dipolar aprotic solvents stabilize the polar transition state.

  • THF/DCM: Significantly slower. Avoid unless the nucleophile is highly reactive.

  • Alcohols (MeOH/EtOH): Can be used but carry a risk of side-reactions (ether formation) if alkoxide bases are used.

Steric Hindrance (The "Ortho Effect")

The substrate has an Iodine at C2 and a Methyl at C3.

  • The Iodine is ortho to the Fluorine (C1).

  • Impact: This creates a "steric wall" that may slow down the approach of bulky nucleophiles (e.g., tert-butyl amines).

  • Solution: For bulky nucleophiles, switch to a stronger base (e.g., NaH in THF) or increase temperature to 60°C.

Workflow Visualization

Protocol_Workflow Start Start: Dissolve Substrate in DMSO Add_Rgt Add DIPEA + Nucleophile (RT, Dropwise) Start->Add_Rgt Monitor Monitor (LCMS/TLC) Is SM consumed? Add_Rgt->Monitor Heat Heat to 50°C (If slow) Monitor->Heat No Quench Dilute w/ EtOAc Wash w/ H2O (3x) Monitor->Quench Yes Heat->Monitor Purify Concentrate & Purify (Silica Gel) Quench->Purify

Figure 2: Operational workflow for the amination protocol.

Safety & Handling

  • HF Generation: The byproduct of this reaction is HF (sequestered as DIPEA·HF salt).[3] While not free HF gas, the salts are corrosive. Avoid contact with glass if scaling up significantly; however, in standard mild basic conditions, borosilicate glass is acceptable.

  • Nitro Compounds: Nitro-aromatics are potentially energetic. Do not distill the neat residue at high temperatures.

  • Skin Sensitization: Halonitrobenzenes are potent skin sensitizers. Double-gloving (Nitrile) is mandatory.

References

  • Mechanistic Principles of SNAr

    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
    • Source: Master Organic Chemistry.[8]

    • URL:[Link]

  • Reactivity Orders (F vs I)

    • Title: Nucleophilic Aromatic Substitution - Leaving Group Effects.[2][5][9]

    • Source: Chemistry LibreTexts.[2]

    • URL:[Link]

  • Industrial Context (Cobimetinib Synthesis)
  • Chemoselectivity Data

    • Title: A Comparative Analysis of Fluoronitrobenzene Isomer Reactivity.
    • Source: BenchChem.[9]

Sources

Application Note: Scalable Synthesis of Fluoro-Iodo-Methyl-Nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Fluoro-iodo-methyl-nitrobenzene derivatives are "privileged scaffolds" in modern drug discovery, particularly for kinase inhibitors (e.g., MEK, EGFR) where the iodine serves as a handle for Suzuki-Miyaura couplings and the fluorine modulates metabolic stability.

However, synthesizing these tetrasubstituted benzene rings at scale presents a regiochemical nightmare . The electronic push-pull between the strongly deactivating nitro group (


), the inductively withdrawing fluorine (

), and the donating methyl group (

) creates conflicting directing effects.
The "Electronic Battleground"
  • Direct Iodination Fails: Attempting to directly iodinate a fluoro-methyl-nitrobenzene core is rarely scalable. The ring is too electron-deficient for standard electrophilic aromatic substitution (EAS), requiring hazardous super-electrophiles or giving poor yields.

  • The Solution: The most reliable scalable route involves Sandmeyer chemistry —converting an aniline to an iodide. This allows the nitrogen to serve as a "place-holder" (directing nitration/halogenation) before being converted to the target iodine.

Route Selection Decision Matrix

The following decision tree outlines the optimal synthetic strategy based on starting material availability and target regiochemistry.

RouteSelection Start Target: Fluoro-Iodo-Methyl-Nitrobenzene Q1 Is the Iodine position meta to the Nitro group? Start->Q1 RouteA Route A: Electrophilic Iodination (Pre-Nitration) Q1->RouteA No (Iodine is Ortho/Para to Nitro) RouteB Route B: Sandmeyer Reaction (Post-Nitration) Q1->RouteB Yes (Iodine is Meta to Nitro) SubA 1. Iodinate Aniline (NIS) 2. Oxidize/Nitrate RouteA->SubA SubB 1. Nitrate Fluoro-Toluene 2. Reduce to Aniline 3. Diazotize & Iodinate RouteB->SubB Warning CRITICAL: Route B requires rigorous thermal control. SubB->Warning

Figure 1: Strategic decision tree for selecting the synthesis pathway based on substitution patterns.

Core Protocol: Scalable Sandmeyer Iodination

This protocol details the synthesis of 4-iodo-5-fluoro-2-nitrotoluene from 4-amino-5-fluoro-2-nitrotoluene . This is the most challenging and common "Route B" scenario, where the iodine must be introduced into a deactivated, crowded ring.

Why this method? Direct iodination of 5-fluoro-2-nitrotoluene is impossible due to deactivation. We must use the amino group to install the iodine via a diazonium intermediate.

Safety Pre-Requisites (Self-Validating System)
  • Thermal Runaway Risk: Diazonium salts of nitro-anilines are high-energy species. Decomposition onset is often ~50°C, but autocatalysis can lower this.

  • Venting: Nitrogen gas (

    
    ) evolution is stoichiometric. Ensure reactor venting capacity exceeds the maximum theoretical gas evolution rate.
    
  • Iodine Source: We utilize Potassium Iodide (KI). Unlike the classic Sandmeyer (which uses CuCl/CuBr), copper catalysis is NOT required for iodination . The reaction is driven thermodynamically by the formation of the weak C-I bond and

    
     loss.
    
Reagents & Stoichiometry
ReagentEquiv.[1][2][3]RoleCritical Parameter
Start Material (Aniline) 1.0SubstratePurity >98% (HPLC)
Sulfuric Acid (

)
2.5 - 3.0Solvent/AcidMaintain < 10°C during addition
Sodium Nitrite (

)
1.1 - 1.2Diazotization40% aq. solution; Sub-surface addition
Potassium Iodide (

)
1.5 - 2.0Iodine SourceDissolved in minimal water
Sulfamic Acid 0.1QuenchScavenges excess

Urea Cat.StabilizerOptional: Prevents side-coupling
Step-by-Step Procedure
Step 1: Diazotization (The "Cold" Phase)
  • Charge water (5 vol) and

    
     (2.5 equiv) into a jacketed reactor. Cool to 0–5°C .
    
    • Expert Note: Pre-cooling is vital. The exotherm of mixing acid/water can degrade the aniline if added too hot.

  • Add the fluoro-methyl-nitroaniline (1.0 equiv) portion-wise. Ensure a slurry or solution forms (depending on solubility).

  • Add

    
     (1.1 equiv, 40% aq) dropwise via a subsurface dip tube.
    
    • Control Point: Maintain internal temperature < 5°C .[4]

    • Endpoint Check: After 1 hour, check with starch-iodide paper (should be blue instantly). If not, add 0.05 equiv

      
      .
      
  • Quench excess nitrite by adding sulfamic acid (0.1 equiv) until starch-iodide paper remains white.

    • Why? Excess nitrite reacts with KI to liberate

      
       gas (purple fumes), reducing yield and creating a safety hazard.
      
Step 2: Iodination (The "Evolution" Phase)
  • Prepare a solution of KI (1.5 equiv) in water (2 vol).

  • Transfer the cold diazonium solution into the KI solution.

    • Process Engineering Note: "Inverse addition" (Diazo into KI) is safer than KI into Diazo. It keeps the diazonium concentration low relative to the nucleophile, preventing side-reactions (azo coupling).

  • Controlled Warming: The reaction will evolve

    
     gas immediately.
    
    • Stir at 0–5°C for 30 mins.

    • Slowly ramp to 20–25°C over 2 hours.

    • Visual Cue: Evolution of nitrogen gas (foaming) and formation of a dark oil/precipitate.

  • Heat Kill: Once gas evolution ceases, heat to 50°C for 30 mins to ensure complete decomposition of any residual diazonium species. Do not skip this. Residual diazonium salts are shock-sensitive explosives during workup.

Step 3: Workup & Purification
  • Extraction: Extract into Ethyl Acetate or DCM.

  • Reductive Wash: Wash organic layer with 10% Sodium Thiosulfate (

    
    ).
    
    • Why? This removes the byproduct Iodine (

      
      ) which makes the solution dark purple. The layer should turn pale yellow.
      
  • Crystallization: These derivatives often crystallize well from Heptane/Ethanol mixtures.

Alternative Protocol: Electrophilic Iodination (Activated Systems)

If the nitro group is not yet present, or if you have an activating amino group that you intend to keep (or oxidize later), use N-Iodosuccinimide (NIS) . This is far more scalable than


 gas.

Target: 2-Fluoro-4-iodo-5-methylaniline (Precursor to the nitro compound).

  • Dissolve 2-fluoro-5-methylaniline in Acetonitrile (MeCN) or DMF.

    • Expert Note: MeCN is preferred for easier solvent recovery.

  • Add NIS (1.05 equiv) at 0°C.

    • Catalyst: If the reaction is sluggish, add 5 mol% TFA (Trifluoroacetic acid) . This activates the NIS.

  • Monitor by HPLC. The reaction is usually fast (< 2 hours).

  • Quench with Sodium Thiosulfate/Bicarbonate.

Process Safety & Scalability Analysis

The following diagram illustrates the critical safety control points for the Sandmeyer process.

SafetyFlow cluster_risk Risk Zone Aniline Aniline Feed Diazo Diazonium Salt (Unstable <10°C) Aniline->Diazo Exothermic Acid H2SO4/H2O (Heat Removal) Acid->Diazo Cooling Required Iodination Iodination (KI) (N2 Gas Evolution) Diazo->Iodination Inverse Addition Waste Aqueous Waste (Trace Heavy Metals?) Iodination->Waste Thiosulfate Wash

Figure 2: Process flow highlighting the "Risk Zone" where thermal control is mandatory to prevent decomposition.

Critical Parameters for Scale-Up (>100g)
  • DSC Analysis: Before scaling >10g, perform Differential Scanning Calorimetry (DSC) on the diazonium intermediate. If the decomposition exotherm onset is < 50°C, the process is unsafe for batch reactors without active emergency cooling.

  • Gas Holdup: In 100L+ reactors,

    
     generation can cause "swell" (foam-over). Use a defoamer (e.g., simethicone) and leave 40% headspace.
    
  • Heavy Metals: While this protocol uses KI (metal-free), if you use the Gattermann modification (Cu powder), copper waste remediation is required (Resin scavenging).

References

  • Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Nielsen, M. A., et al.[5][6][7] Organic Process Research & Development (2004).[4] Source: Relevance: Defines safety parameters for large-scale diazotization and venting requirements.

  • Iodine-Mediated Fluorination of Alkenes with an HF Reagent. Kitamura, T., et al.[1][8] The Journal of Organic Chemistry (2021).[1][8] Source: Relevance: Provides context on modern iodination/fluorination mechanisms and regioselectivity.[1][9]

  • Practical Synthesis of Aryl Iodides from Aryl Amines. Krasnokutskaya, E. A., et al. Synthesis (2007). Source: Relevance: Validates the "solvent-free" or paste-based methods for Sandmeyer reactions using KI/NaNO2/p-TsOH.

  • PubChem Compound Summary: 1-Fluoro-2-iodo-4-nitrobenzene. National Center for Biotechnology Information. Source: Relevance: Physical properties and safety data (GHS H-statements) for the target class.

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in 1-Fluoro-2-iodo-3-methyl-4-nitrobenzene coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Fluoro-2-iodo-3-methyl-4-nitrobenzene Coupling Ticket ID: #STERIC-2026-NO2 Status: Open Agent: Senior Application Scientist

Executive Summary: The "Sandwich & Bait" Problem

Welcome to the technical support center. You are likely here because your standard Suzuki or Sonogashira coupling failed on This compound .

This substrate presents a unique dual-threat challenge that we classify as the "Sandwich & Bait" scenario:

  • The Sandwich (Steric Hindrance): The reactive Iodine (C2) is physically sandwiched between a Fluorine (C1) and a Methyl group (C3). Standard ligands (like PPh3) cannot effectively access the Pd-C bond for oxidative addition or facilitate the reductive elimination of the bulky product.

  • The Bait (Regioselectivity/SNAr): The Fluorine at C1 is para to the Nitro group at C4. This creates a highly activated site for Nucleophilic Aromatic Substitution (SNAr). If you use a strong base (e.g., hydroxide, alkoxide), it will attack the Fluorine (the "bait") rather than facilitating the coupling at the Iodine.

This guide provides the specific protocols to bypass these traps.

Troubleshooting Modules

Module A: "I see no conversion, or the starting material is recovered."

Diagnosis: Ligand Failure. Standard ligands (PPh3, dppf) lack the steric bulk to force the reductive elimination step in di-ortho-substituted systems. The catalyst rests as a stable intermediate and eventually decomposes (Pd black).

The Fix: Switch to Dialkylbiaryl Phosphines or PEPPSI catalysts. These ligands are electron-rich (speeding up oxidative addition) and extremely bulky (shielding the active species and forcing reductive elimination).[1]

Catalyst SystemRecommendation LevelNotes
Pd(OAc)₂ + SPhos ⭐⭐⭐ (Gold Standard)Excellent stability; specifically designed for hindered aryl chlorides/iodides.
Pd-PEPPSI-IPent ⭐⭐⭐⭐ (Platinum)Superior for "tetra-ortho" hindrance. The "IPent" variant is bulkier than "IPr" and often necessary for this specific methyl-flanked substrate.
Pd(OAc)₂ + XPhos ⭐⭐Good alternative, but SPhos often outperforms in stability for nitro-containing substrates.
Module B: "I am getting a side product (Yellow/Orange solid) instead of the coupled product."

Diagnosis: SNAr Competition (The "Bait" Trap). You likely used a base like


, 

, or

. The base attacked the C1-Fluorine (activated by the C4-Nitro) instead of activating the boronic acid.

The Fix: Base & Solvent Engineering.[2] You must use a base that is strong enough to activate the boronic acid but too bulky or weak to attack the C1-Fluorine.

  • Do NOT use:

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    .
  • DO use:

    
     (anhydrous) or 
    
    
    
    .
  • Solvent: Switch to 1,4-Dioxane or Toluene (anhydrous). Avoid alcohols (MeOH/EtOH) which can act as nucleophiles.

Module C: "I see the Iodine is gone, but no coupling occurred (Protodehalogenation)."

Diagnosis: Hydride Transfer. The Nitro group makes the ring electron-deficient, stabilizing the Pd-Ar intermediate. If the catalytic cycle stalls (due to sterics), the Pd species will scavenge a hydride from the solvent (usually an alcohol) or trace water, replacing the Iodine with a Hydrogen.

The Fix:

  • Strict Anhydrous Conditions: Flame-dry glassware.

  • Solvent Switch: Use Toluene/Dioxane (non-protic).

  • Concentration: Run at high concentration (0.5 M - 1.0 M) to favor the bimolecular coupling over the unimolecular decomposition.

Decision Logic & Mechanism (Visuals)

The following diagram illustrates the critical decision pathways for this specific molecule.

G Start Substrate: 1-F-2-I-3-Me-4-NO2 Problem1 Issue: No Reaction / SM Recovery Start->Problem1 Problem2 Issue: Wrong Product (SNAr) Start->Problem2 Problem3 Issue: De-iodination (Ar-H) Start->Problem3 Sol1 Solution: Switch Ligand Use SPhos or PEPPSI-IPent Problem1->Sol1 Steric Failure Sol2 Solution: Switch Base Use K3PO4 or CsF (No OH-) Problem2->Sol2 Nucleophilic Attack at C1 Sol3 Solution: Exclude Protons Use Anhydrous Toluene/Dioxane Problem3->Sol3 Hydride Scavenging

Caption: Troubleshooting logic tree for this compound coupling.

Validated Experimental Protocol

Method: High-Hindrance Suzuki-Miyaura Coupling Scale: 1.0 mmol

Materials
  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

    • Alternative: Pd-PEPPSI-IPent (2 mol%)

  • Base:

    
     (Tribasic Potassium Phosphate), finely ground, anhydrous (3.0 equiv)
    
  • Solvent: Toluene (Anhydrous) : Water (10:1 ratio)

    • Note: A tiny amount of water is needed for the boronic acid activation, but keep it minimal to prevent de-iodination.

Step-by-Step Procedure
  • Setup: Charge a reaction vial with a magnetic stir bar. Add the Substrate, Boronic Acid,

    
    , and Pre-catalyst (if using PEPPSI) or Ligand (SPhos).
    
  • Inert Atmosphere: Cap the vial and purge with Argon for 5 minutes.

  • Solvent Addition: Add anhydrous Toluene and degassed water via syringe.

    • If using Pd(OAc)₂: Add it now as a solution or solid under positive Argon flow.

  • Reaction: Heat the block to 80°C .

    • Why 80°C? High enough to overcome the methyl steric barrier, but low enough to minimize SNAr at the fluorine position.

  • Monitoring: Check via LCMS at 2 hours.

    • Success Marker: Look for the coupled mass.

    • Failure Marker: If you see M-I+H (de-iodination), lower temp to 60°C and increase catalyst loading.

  • Workup: Filter through a pad of Celite to remove Palladium black. Dilute with EtOAc, wash with brine.[2]

Frequently Asked Questions (FAQ)

Q: Can I use Pd(PPh3)4 (Tetrakis)? A: No. Tetrakis is notoriously unstable in oxidative addition with hindered substrates. The "cone angle" of PPh3 is too small to protect the metal center from collapsing into Pd black before the difficult reductive elimination can occur.

Q: Why not use microwave heating? A: Microwave heating is risky for this specific substrate. The rapid temperature spike often accelerates the SNAr side reaction (displacement of Fluorine) faster than the cross-coupling. Conventional heating at a controlled 80°C is safer.

Q: My boronic acid is also sterically hindered (e.g., 2,6-dimethylphenylboronic acid). Will this still work? A: If both partners are hindered (tetra-ortho substitution), SPhos may struggle. You must upgrade to Pd-PEPPSI-IPent or Pd-PEPPSI-IHept . These NHC ligands are "flexible" yet bulky, allowing them to accommodate the massive steric crowding of a tetra-ortho coupling [1].

Q: Can I use a fluoride base like CsF? A: Yes, CsF in anhydrous dioxane is an excellent alternative if


 fails. It provides "anhydrous" activation of the boronate species, completely eliminating the hydrolysis risk.

References

  • Organ, M. G., et al. (2023). [IPr#-PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC Precatalyst for Cross-Coupling Reactions.[3][4] MDPI.

  • Buchwald, S. L., et al. (2004).[5] A Rationally Designed Universal Catalyst for Suzuki-Miyaura Coupling Processes. Angewandte Chemie International Edition.

  • Sigma-Aldrich Technical Guides. Buchwald Phosphine Ligands User Guide.

  • BenchChem Support. Troubleshooting Dehalogenation in Suzuki Coupling.

Sources

Technical Support Center: Purification of 1-Fluoro-2-iodo-3-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-Fluoro-2-iodo-3-methyl-4-nitrobenzene. This resource is designed for researchers, synthetic chemists, and drug development professionals who are handling this compound and require robust, field-proven methods for achieving high purity. As a substituted nitroaromatic compound, it presents unique challenges and opportunities in purification that we will address in detail. This guide moves beyond simple protocols to explain the scientific reasoning behind each step, empowering you to troubleshoot effectively and adapt these methods to your specific experimental context.

Compound Profile and Physicochemical Properties

Understanding the fundamental properties of this compound is the cornerstone of developing an effective purification strategy. While experimental data for this specific isomer is not widely published, we can infer its properties from structurally similar compounds. It is expected to be a solid at room temperature with limited solubility in water and good solubility in common organic solvents.

PropertyEstimated Value / CharacteristicSignificance for Purification
Molecular Formula C₇H₅FINO₂Provides the basis for molecular weight calculation.
Molecular Weight 281.02 g/mol Important for calculating molar quantities and reaction yields.
Physical State Expected to be a pale-yellow to brown crystalline solid.Dictates the choice of primary purification techniques; solids are amenable to recrystallization and column chromatography.[1][2]
Melting Point Not reported; likely elevated due to polar nitro group and halogen substituents. Related isomers have melting points like 77-79 °C.[3]A sharp melting point is a key indicator of purity.[1] A broad melting range suggests the presence of impurities. The melting point also influences the choice of recrystallization solvent to avoid "oiling out".
Solubility Insoluble in water; soluble in moderately polar to non-polar organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone, Toluene, Hexane).[4][5]Critical for selecting appropriate solvents for both recrystallization and column chromatography.
Polarity Moderately polar, attributed to the C-F, C-I, and highly polar C-NO₂ bonds.Governs its behavior in chromatographic separations. The polarity determines its affinity for the stationary phase (e.g., silica gel) and the required eluent system.[5]

Primary Purification Methodologies: Protocols & Rationale

The two most effective and commonly employed techniques for purifying solid organic compounds like this compound are recrystallization and flash column chromatography. The choice between them depends on the nature of the impurities, the required purity level, and the scale of the experiment.

Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound. It leverages the principle that the solubility of a compound in a solvent increases with temperature.[2][6]

Step-by-Step Protocol for Single-Solvent Recrystallization:

  • Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.[1][7] For this compound, ethanol, isopropanol, or a hexane/ethyl acetate mixture are excellent starting points.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a steam bath or hot plate) with gentle swirling.[8]

  • Saturated Solution Preparation: Continue adding small portions of the hot solvent until the solid just dissolves completely. Adding excess solvent will significantly reduce the final yield.[9][10]

  • Decolorization (Optional): If the solution is highly colored due to persistent impurities from synthesis (e.g., diazonium byproducts), remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal.[10] Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration: If charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization in the funnel.[10]

  • Crystallization: Cover the flask with a watch glass and allow the clear filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as it allows impurities to remain in the solution (mother liquor).[8][9]

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize the precipitation of the product.[11]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[10] Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent. The purity should be assessed by melting point determination and spectroscopic analysis (e.g., NMR, HPLC).

Flash Column Chromatography

When impurities have similar solubility profiles to the desired product or are present in large quantities, flash column chromatography is the method of choice.[12] This technique separates compounds based on their differential adsorption to a solid stationary phase while being carried by a liquid mobile phase.[12]

Step-by-Step Protocol for Flash Column Chromatography:

  • Solvent System (Eluent) Selection: Using Thin-Layer Chromatography (TLC), identify a solvent system (e.g., Hexane:Ethyl Acetate) that provides a retention factor (Rƒ) of 0.2-0.35 for the target compound. This Rƒ value typically ensures good separation from impurities.

  • Column Packing (Slurry Method):

    • Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[13]

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and use gentle air pressure to pack the silica gel into a uniform bed, ensuring no air bubbles are trapped.[12]

    • Add another layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent completely under reduced pressure to obtain a free-flowing powder of the compound adsorbed onto the silica.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the eluent to the column. Use positive air pressure to push the solvent through the column at a steady rate.

    • Begin with a non-polar solvent system (e.g., 95:5 Hexane:EtOAc) and collect fractions.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Troubleshooting Guide (Q&A Format)

Directly addressing issues encountered during purification is key to efficient research. Here are solutions to common problems.

Recrystallization Issues

Q1: My compound is "oiling out" and forming a liquid layer instead of crystals. What's wrong and how do I fix it?

A1: This happens when the solid dissolves in the solvent at a temperature above its own melting point, or when high levels of impurities depress the melting point significantly.[14]

  • Immediate Action: Re-heat the mixture to dissolve the oil, then add a larger volume of the hot solvent to lower the saturation temperature of the solution. This often solves the problem.[14]

  • Alternative Solvents: If the issue persists, choose a solvent with a lower boiling point.

  • Purity Check: If the sample is very impure, a preliminary purification by column chromatography may be necessary to remove the impurities that are causing the melting point depression.

Q2: I've cooled my solution, but no crystals have formed. What should I do?

A2: This indicates that the solution is not yet supersaturated, or that crystal nucleation has not initiated.[7][14]

  • Induce Nucleation: Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide a surface for crystal growth.[7][14]

  • Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a "seed" for crystallization.[7]

  • Increase Concentration: The solution may be too dilute. Gently heat the solution to boil off some of the solvent, then allow it to cool again.[7]

  • Drastic Cooling: If all else fails, extended cooling in a high-efficiency freezer may induce crystallization, although this can sometimes lead to smaller, less pure crystals.

Q3: My final yield after recrystallization is very low. Where did my product go?

A3: A low yield is a common and frustrating issue with several potential causes.[14]

  • Excess Solvent: The most common reason is using too much solvent to dissolve the initial solid. This keeps a significant amount of your product dissolved in the mother liquor even after cooling. You can try to recover more product by evaporating some solvent from the filtrate and cooling it again for a second crop of crystals.

  • Premature Crystallization: The product may have crystallized on the filter paper or in the funnel during hot filtration. Ensure your funnel and receiving flask are pre-heated to prevent this.

  • Inappropriate Solvent: The compound may have significant solubility in the solvent even at low temperatures. A different solvent may be required.

Column Chromatography Issues

Q4: My compound streaks badly on the TLC plate. How will this affect my column purification?

A4: Streaking on a TLC plate is a red flag. It indicates that the separation on a column will be poor, often due to overloading, poor solubility, or decomposition.

  • Overloading: You are spotting too much compound on the TLC plate. Try diluting your sample.

  • Compound is Too Polar: The compound may be interacting too strongly with the silica gel. Try adding a small amount of acetic acid or triethylamine to the eluent to improve peak shape.

  • Decomposition: Your compound may be unstable on silica gel.[15] To test this, spot the compound on a TLC plate, wait 30-60 minutes, and then elute it. If a new spot appears or the original spot has degraded, your compound is not stable. In this case, switch to a different stationary phase like alumina or use deactivated silica.[15][16]

Q5: I can't separate my desired product from an impurity with a very similar Rƒ value. What are my options?

A5: This is a classic challenge, especially with positional isomers which often have nearly identical polarities.[17]

  • Optimize Eluent: Try a completely different solvent system. For example, if you are using Hexane/Ethyl Acetate, try a system with Dichloromethane/Methanol or Toluene/Acetone. Different solvents interact with your compounds in unique ways and may provide the selectivity needed for separation.

  • Shallow Gradient: Run the column very slowly with a very shallow polarity gradient. This can improve resolution between closely eluting compounds.[17]

  • Alternative Chromatography: If all else fails, preparative High-Performance Liquid Chromatography (HPLC), often with a reverse-phase C18 column, can provide the high resolution needed to separate challenging isomers.[17]

Q6: My compound is not coming off the column, even after I switch to a very polar eluent. Where is it?

A6: There are a few possibilities, none of them ideal, but all are diagnosable.[15]

  • Irreversible Adsorption/Decomposition: The compound may have irreversibly bound to or decomposed on the silica gel. This is more likely if the compound is unstable on silica (see Q4).

  • Insufficient Polarity: It's possible your "very polar" eluent is still not polar enough. However, if you are using eluents like 100% ethyl acetate or methanol, this is unlikely.

  • Precipitation: The compound may have been soluble in the loading solvent but precipitated at the top of the column when it came into contact with the less-polar eluent.

  • Troubleshooting: Try to carefully extrude the silica from the column and extract a small portion from the top with a very strong solvent (like methanol or acetone). Analyze the extract by TLC to see if your compound is present.

Visualization of Purification Workflow

To aid in decision-making, the following diagrams illustrate the logical flow for purification and troubleshooting.

Diagram 1: Purification Method Selection

start Crude Product (this compound) check_impurities Assess Impurity Profile (TLC, NMR) start->check_impurities recrystallization Recrystallization check_impurities->recrystallization Minor impurities, crystalline solid column Column Chromatography check_impurities->column Major impurities or similar polarity purity_check_1 Check Purity (MP, HPLC, NMR) recrystallization->purity_check_1 purity_check_2 Check Purity (MP, HPLC, NMR) column->purity_check_2 purity_check_1->column Purity < 98% end_ok Pure Product purity_check_1->end_ok Purity > 98% purity_check_2->end_ok Purity > 98% end_fail Re-evaluate Strategy purity_check_2->end_fail Purity < 98%

Caption: Decision tree for selecting the primary purification method.

Diagram 2: Troubleshooting Recrystallization

start Recrystallization Attempt issue What is the issue? start->issue oiling_out Compound 'Oils Out' issue->oiling_out Oiling no_crystals No Crystals Form issue->no_crystals No Formation low_yield Low Yield issue->low_yield Poor Yield sol_oil Re-heat & Add More Solvent oiling_out->sol_oil sol_no_xtal Induce Nucleation (Scratch / Seed) no_crystals->sol_no_xtal sol_yield Concentrate Mother Liquor low_yield->sol_yield check_oil Issue Resolved? sol_oil->check_oil check_xtal Issue Resolved? sol_no_xtal->check_xtal check_yield Sufficient? sol_yield->check_yield alt_solvent Try Alternative Solvent check_oil->alt_solvent No end_ok Proceed to Isolation check_oil->end_ok Yes check_xtal->alt_solvent No check_xtal->end_ok Yes check_yield->end_ok Yes alt_solvent->start

Caption: Workflow for troubleshooting common recrystallization problems.

Frequently Asked Questions (FAQs)

Q: What is the best first-pass purification technique for a new batch of this compound? A: For a newly synthesized batch of unknown purity, starting with a small-scale recrystallization is often the most efficient first step. It is faster than setting up a column and can quickly give you a good indication of the compound's purity and crystallizing behavior. If it fails or the purity is insufficient, you have lost minimal material and gained valuable information for designing a chromatographic separation.

Q: How do I properly store the purified this compound? A: Like many nitroaromatic and iodo-substituted compounds, it should be stored in a cool, dark, and dry place. A refrigerator is a suitable storage location. Exposure to light and heat can potentially cause degradation over time. Ensure the container is tightly sealed to protect it from moisture.

Q: What analytical methods should I use to confirm the purity of my final product? A: A combination of techniques is essential for a comprehensive assessment of purity.

  • Melting Point: A sharp, narrow melting point range is a classic indicator of high purity.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR is invaluable for confirming the structure and identifying any residual starting materials, solvents, or isomeric impurities.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS): These are quantitative methods that can determine the purity level with high accuracy (e.g., >99%) and detect trace impurities that may not be visible by NMR.[18][19]

References

  • Vertex AI Search. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
  • Reachem. (2024).
  • CK-12 Foundation. (2025).
  • Allen.
  • PubChem. 1-Fluoro-2-iodo-4-nitrobenzene.
  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023).
  • University of Rochester, Department of Chemistry.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Cooperative Organic Chemistry Student Laboratory Manual.
  • Isolation and Purific
  • Sigma-Aldrich. 1-Fluoro-2-iodo-3-methylbenzene.
  • JoVE Science Education Database.
  • University of Colorado Boulder, Department of Chemistry.
  • Sigma-Aldrich. 1-Fluoro-4-iodo-2-methylbenzene.
  • HBCSE.
  • Beyond Labz. (2026). Recrystallizing a Compound and Determining its Melting Point.
  • recrystalliz
  • SIELC Technologies. Separation of 1-Fluoro-4-nitrobenzene on Newcrom R1 HPLC column.
  • University of Rochester, Department of Chemistry.
  • Procedure for Column Chrom
  • Edubirdie.
  • Loba Chemie. (2025). 1-FLUORO-4-NITROBENZENE.
  • Chemistry Stack Exchange. (2015). Synthesis of 1-iodo-4-nitrobenzene.
  • YouTube. (2020).
  • ResearchGate. (2019).
  • PrepChem.com.
  • PubChem. 1-Fluoro-2-iodo-3-nitrobenzene.
  • Organic Syntheses. nitrobenzene.
  • Reddit. (2021). 1-Iodo 4 nitrobenzene was synthesised....
  • BenchChem. (2025).
  • BLD Pharm. 1-Fluoro-2-methyl-4-nitrobenzene.
  • Sigma-Aldrich. 1-Fluoro-3-iodo-5-nitrobenzene.
  • ECHEMI. Synthesis of 1-iodo-4-nitrobenzene.
  • BenchChem. analytical methods for identifying impurities in 2-Fluoro-5-nitrobenzene-1,4-diamine reactions.

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Technical Support Center: Troubleshooting SNAr Reactions of Fluoro-Nitrobenzenes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered when using fluoro-nitrobenzene substrates, ultimately helping you improve reaction efficiency and product yields.

Understanding the SNAr Reaction with Fluoro-Nitrobenzenes

Nucleophilic Aromatic Substitution (SNAr) is a powerful method for forging new carbon-heteroatom bonds on aromatic rings. The reaction proceeds through a two-step addition-elimination mechanism, which is highly dependent on the electronic properties of the substrate.[1][2]

Fluoro-nitrobenzenes are excellent substrates for SNAr for two key reasons:

  • Activation by the Nitro Group : The strongly electron-withdrawing nitro group (–NO2) makes the aromatic ring electron-deficient and thus highly susceptible to attack by nucleophiles.[3][4] This activation is most effective when the nitro group is positioned ortho or para to the fluorine atom, as it can stabilize the negative charge of the intermediate through resonance.[5][6][7]

  • Fluorine as an Excellent Leaving Group : In the context of SNAr, the order of leaving group ability for halogens is often F > Cl > Br > I.[2][8] This is because the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the ipso-carbon exceptionally electrophilic and accelerating the initial, rate-determining nucleophilic attack.[1][6]

The reaction mechanism involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[2][4][9] The stability of this complex is crucial for the reaction to proceed efficiently.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex cluster_product Product Reactants Fluoro-nitrobenzene + Nucleophile (Nu⁻) Intermediate Resonance-Stabilized Anionic Intermediate Reactants->Intermediate Step 1: Addition (Rate-Determining) Product Substituted Product + F⁻ Intermediate->Product Step 2: Elimination (Fast)

Caption: The two-step addition-elimination mechanism of an SNAr reaction.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during SNAr reactions with fluoro-nitrobenzenes.

Q1: My reaction is not starting or is proceeding very slowly. What are the primary factors to investigate?

A1: Low or no conversion is the most frequent issue and can typically be traced back to one of four key areas: substrate activation, nucleophile strength, solvent choice, or reaction temperature.

1. Substrate Activation and Structure:

  • Cause: The nitro group must be positioned ortho or para to the fluorine leaving group.[6][10] A meta positioning does not allow for effective resonance stabilization of the Meisenheimer intermediate, drastically slowing down or preventing the reaction.[6][7]

  • Solution: Verify the isomer of your fluoro-nitrobenzene starting material. If you are using a meta-substituted isomer, the reaction is unlikely to proceed under standard SNAr conditions. The presence of multiple electron-withdrawing groups will further increase reactivity.[5]

2. Nucleophile Reactivity:

  • Cause: The nucleophile may be too weak. For example, a neutral alcohol or amine is significantly less nucleophilic than its corresponding alkoxide or amide anion.

  • Solution: If using a neutral nucleophile like an alcohol or a primary/secondary amine, the addition of a base is necessary to either generate the more potent anionic nucleophile in situ or to facilitate the reaction.[8][11] For alcohols, a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is used to generate the alkoxide before adding the aryl fluoride.[9] For amines, a weaker base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is often sufficient.[9]

3. Choice of Solvent:

  • Cause: The choice of solvent has a profound impact on reaction rates. SNAr reactions with anionic nucleophiles are significantly faster in polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) than in polar protic solvents (e.g., water, ethanol, methanol).[12][13] Protic solvents can solvate and stabilize the anionic nucleophile through hydrogen bonding, reducing its reactivity.[12][14]

  • Solution: Switch to a high-quality, anhydrous polar aprotic solvent. DMSO and DMF are excellent choices as they effectively solvate the cation of the Meisenheimer complex without deactivating the nucleophile.[8]

Solvent Comparison for SNAr Reactions
SolventTypeDielectric Constant (ε)Relative Rate (Example)
MethanolPolar Protic331
EthanolPolar Protic240.3
AcetonitrilePolar Aprotic3863
DMFPolar Aprotic371230
DMSOPolar Aprotic472400
Data adapted for the reaction of 2,4-dinitrochlorobenzene with aniline.[8]

4. Reaction Temperature:

  • Cause: Many SNAr reactions require heat to overcome the activation energy barrier, even with highly activated substrates. Room temperature may not be sufficient.

  • Solution: Gradually increase the reaction temperature. Typical temperatures range from 50 °C to 120 °C.[8][9] Monitor the reaction by TLC at intervals to find the optimal temperature that promotes product formation without causing decomposition. Increased temperature generally favors elimination over substitution, but this is less of a concern in SNAr than in aliphatic substitutions.[15]

Q2: My TLC shows consumption of starting material, but my yield is low and I see multiple side products. What is happening?

A2: The formation of multiple products suggests that side reactions are competing with your desired SNAr pathway.

1. Reaction with Solvent:

  • Cause: If using a solvent like DMF at high temperatures, it can sometimes decompose or participate in side reactions. More commonly, if your solvent is not anhydrous, water can act as a competing nucleophile, leading to the formation of a nitro-phenol byproduct.[16]

  • Solution: Always use anhydrous solvents. If you suspect water contamination, consider drying the solvent over molecular sieves prior to use. If you must run the reaction in the presence of water, specialized conditions using surfactants or phase-transfer catalysts may be necessary to favor the desired nucleophile.[16][17][18][19]

2. Competing Nucleophilic Attack:

  • Cause: If your substrate has other potential leaving groups or electrophilic sites, the nucleophile may attack at multiple positions. Additionally, in some cases, nucleophilic attack can occur on a hydrogen atom, leading to a competing SNAr-H reaction pathway, although this is generally slower than substitution of a halogen.[20][21]

  • Solution: Analyze the structure of your starting material for other potential reaction sites. If the nucleophile is a strong base, it could potentially deprotonate other acidic protons in the molecule, leading to undesired reactivity.[22]

3. Steric Hindrance:

  • Cause: Significant steric bulk on either the nucleophile or the fluoro-nitrobenzene (e.g., a substituent ortho to the fluorine) can hinder the approach of the nucleophile to the electrophilic carbon.[3][23][24] This can slow the desired reaction, allowing side reactions to become more prominent.

  • Solution: While often unavoidable, recognizing the impact of sterics is key. Sometimes, a smaller nucleophile or a less hindered substrate isomer may be required. Increasing the reaction temperature can sometimes help overcome steric barriers, but must be balanced against the risk of decomposition.

Troubleshooting_Workflow Start Low Conversion in SNAr Reaction Check_Activation Is EWG ortho/para to Fluorine? Start->Check_Activation Check_Solvent Using Polar Aprotic Solvent (DMSO, DMF)? Check_Activation->Check_Solvent Yes Redesign Redesign Substrate Check_Activation->Redesign No Check_Nucleophile Is Nucleophile strong enough? (Anionic) Check_Solvent->Check_Nucleophile Yes Switch_Solvent Switch to Anhydrous DMSO or DMF Check_Solvent->Switch_Solvent No Check_Temp Is Temperature sufficient? (e.g., >50 °C) Check_Nucleophile->Check_Temp Yes Add_Base Add Appropriate Base (e.g., NaH, K₂CO₃) Check_Nucleophile->Add_Base No Check_Water Is the system anhydrous? Check_Temp->Check_Water Yes Increase_Temp Gradually Increase Temperature Check_Temp->Increase_Temp No Dry_Reagents Dry Solvents/Reagents Check_Water->Dry_Reagents No Success Reaction Optimized Check_Water->Success Yes

Caption: A systematic workflow for troubleshooting low SNAr conversion rates.

Experimental Protocols

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol describes a general method for the reaction of a fluoro-nitrobenzene with a primary or secondary amine.[9]

Materials:

  • Fluoro-nitrobenzene (1.0 eq)

  • Amine nucleophile (1.1–1.5 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMSO or DMF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the fluoro-nitrobenzene and potassium carbonate.

  • Add the anhydrous solvent via syringe and stir to create a suspension.

  • Add the amine nucleophile to the mixture.

  • Heat the reaction to the desired temperature (e.g., 80–100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (disappearance of the starting fluoro-nitrobenzene), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for SNAr with an Alcohol Nucleophile (Ether Synthesis)

This protocol describes a general method for forming an aryl ether via SNAr, often a variation of the Williamson ether synthesis.[25][26]

Materials:

  • Fluoro-nitrobenzene (1.0 eq)

  • Alcohol nucleophile (1.2 eq)

  • Strong base (e.g., NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous polar aprotic solvent (e.g., THF or DMF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, add the alcohol and dissolve it in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Add a solution of the fluoro-nitrobenzene in a minimal amount of anhydrous solvent to the alkoxide mixture.

  • Heat the reaction to the desired temperature (e.g., 60–80 °C) and monitor by TLC.

  • After completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References
  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
  • New Journal of Chemistry. (n.d.). Effect of the nature of the nucleophile and solvent on an SNAr reaction. RSC Publishing.
  • Acevedo, O., & Jorgensen, W. L. (2004).
  • Acevedo, O., & Jorgensen, W. L. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations.
  • ResearchGate. (n.d.).
  • Organic Chemistry 1: An open textbook. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions.
  • BenchChem. (n.d.). A Comparative Analysis of Fluoronitrobenzene Isomer Reactivity in SNAr Reactions.
  • WordPress. (n.d.). SNAr Solvents and Reagents.
  • OrgoSolver. (n.d.).
  • Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. RSC Publishing.
  • Chemistry Steps. (n.d.).
  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions.
  • YouTube. (2020). 75: The effect of steric hinderance on the SN2 mechanism.
  • Organic Letters - ACS Publications. (2015). Nucleophilic Aromatic Substitution (SNAr)
  • BenchChem. (n.d.).
  • YouTube. (2019). 04.03 Syntheses of Ethers.
  • Wikipedia. (n.d.).
  • PMC. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
  • YouTube. (2020).
  • Chemistry Stack Exchange. (2020). In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene?
  • ACS Sustainable Chemistry & Engineering. (n.d.). SNAr Reactions Using Continuous Plug Flow...in Aqueous Biphasic Media.
  • Reaction Examples. (n.d.). 2 - Reaction Examples.
  • Chemical Communications (RSC Publishing). (2024).
  • Reddit. (2023). SNAr troubleshooting : r/AskChemistry.
  • ACS Publications. (n.d.).
  • WordPress. (n.d.).
  • Green Chemistry (RSC Publishing). (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.
  • RSC Publishing. (n.d.).
  • Master Organic Chemistry. (n.d.). SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis).
  • YouTube. (2019). synthesis of primary amines by SN2 reactions.
  • YouTube. (2018). Amine Synthesis Reactions.
  • YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism.
  • Chemistry LibreTexts. (2022). 16.
  • PubMed. (2016). How Does Nucleophilic Aromatic Substitution Really Proceed in Nitroarenes?
  • Arylgermanes as Linkers for Solid Phase Synthesis. (n.d.).
  • YouTube. (2023).
  • Request PDF. (n.d.).
  • ResearchGate. (n.d.).
  • YouTube. (2025). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording].

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Technical Support Center: Handling Moisture Sensitivity in Organometallic Reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I've seen countless promising organometallic reactions falter due to a single, ubiquitous contaminant: water. Particularly in cross-coupling reactions involving aryl iodides, even trace moisture can lead to catalyst deactivation, reagent decomposition, and frustratingly low yields. This guide is structured to move from foundational principles to specific, actionable troubleshooting advice, providing the causal explanations behind each recommendation to build intuitive expertise.

Section 1: The Fundamentals - Why Moisture is the Enemy

This section addresses the core chemical principles that make an anhydrous environment non-negotiable for success.

FAQ 1.1: What makes organometallic reagents and catalysts so reactive towards water?

Organometallic reagents (like Grignards or organolithiums) and many intermediates in catalytic cycles feature a highly polarized carbon-metal bond. This polarization imparts significant carbanionic character, making them exceptionally strong bases and nucleophiles.[1][2][3] Water, though a weak acid, is a readily available proton source. The acid-base reaction between an organometallic reagent and water is extremely fast, often much faster than the desired reaction with the electrophile.[1] This protonolysis irreversibly destroys the active reagent, converting it into an inert hydrocarbon.[4]

Similarly, the low-valent transition metal catalysts (e.g., Pd(0)) and their associated phosphine ligands are sensitive. Water can hydrolyze ligands, and in concert with oxygen, can lead to the formation of inactive palladium oxides (palladium black) or phosphine oxides, effectively killing the catalytic cycle.[5]

FAQ 1.2: How, specifically, does water interfere with common catalytic cycles involving aryl iodides?

Beyond simple reagent destruction, water introduces multiple pathways for side reactions and catalyst inhibition:

  • Hydrolysis of Precursors: In Suzuki couplings, water can promote the undesirable protodeboronation of the boronic acid coupling partner, reducing its effective concentration.[6]

  • Promotion of Dehalogenation: Water can act as a proton source for palladium-hydride (Pd-H) species, which are often formed via side reactions like β-hydride elimination or reactions with bases.[7] These Pd-H species can then react with the aryl iodide in a hydrodehalogenation pathway, replacing the iodide with hydrogen and terminating the productive cycle.[8]

  • Catalyst Inhibition (Aryl Iodide Specific): In reactions like the Buchwald-Hartwig amination and some Suzuki couplings, iodide ions generated during the reaction can form stable, unreactive bridged palladium-iodide dimers, slowing or halting catalysis.[9][10][11][12] While not directly caused by water, the failure to maintain strictly anhydrous conditions can exacerbate issues that make these inhibition pathways more pronounced.

Section 2: Proactive Measures - Building a Robust Anhydrous Workflow

Success in moisture-sensitive reactions is determined before the first reagent is added. Rigorous preparation of glassware, solvents, and the reaction atmosphere is critical.

Subsection 2.1: Glassware and Equipment

FAQ 2.1.1: I dried my glassware in a 120 °C oven overnight. Is that sufficient?

For many highly sensitive reactions, oven drying alone is not enough. Glass surfaces are covered in silanol (Si-OH) groups that adsorb a persistent film of water.[13] While oven drying removes bulk moisture, this adsorbed layer can remain.

  • Best Practice: Flame-drying the assembled glassware under vacuum is the gold standard. This provides the thermal energy to drive off adsorbed water, while the vacuum removes it from the vessel. After flame-drying, the apparatus is cooled under a positive pressure of a dry, inert gas (argon or nitrogen).[13][14]

  • Alternative: If flame-drying is not possible, oven-dry the glassware at >140 °C for at least 4 hours (overnight is better), assemble it hot, and immediately place it on a Schlenk line to purge-and-refill with inert gas while it cools.[15]

  • Ensure glassware is scrupulously clean and washed well in advance to be macroscopically dry.

  • Place glassware and magnetic stir bars in an oven at >140 °C for a minimum of 4 hours.

  • Quickly assemble the reaction apparatus (e.g., flask, condenser) while still hot, using a thin, uniform layer of high-vacuum grease on all joints.

  • Immediately connect the assembled apparatus to a Schlenk line.

  • Evacuate the system to a good vacuum (<100 mTorr is preferable).

  • Using a heat gun or a soft flame from a torch, heat the entire surface of the glassware under vacuum until hot to the touch. Pay special attention to joints and areas where moisture might collect.

  • While still warm, switch from vacuum to the inert gas manifold to refill the flask.

  • Repeat the vacuum/inert gas refill cycle two more times (for a total of three cycles).[14][16]

  • Leave the glassware under a positive pressure of inert gas to cool completely.

Subsection 2.2: Solvents and Reagents

FAQ 2.2.1: My commercially purchased "anhydrous" solvent is giving poor results. Why?

Commercially available anhydrous solvents are typically of high quality but are not infallible. The water content can increase over time due to:

  • Improper Storage: Frequent opening, especially in a humid lab, introduces moisture.

  • Septum Degradation: Repeated punctures of a rubber septum can compromise the seal. It's good practice to transfer the solvent to a dedicated, flame-dried flask with a fresh septum for laboratory use.[15]

  • Leaching: Water can slowly leach from the bottle cap liner.

For highly sensitive reactions, it is always best practice to re-dry and de-gas solvents immediately before use.

FAQ 2.2.2: What is the most practical and effective method for drying solvents in a modern lab?

While traditional distillation from reactive drying agents (e.g., sodium/benzophenone for THF) is effective, it carries significant safety risks. Modern, safer alternatives are preferred:

  • Activated Molecular Sieves: This is a highly effective and safe method.[17] 3Å molecular sieves are ideal for most solvents as their pore size is small enough to trap water but exclude most solvent molecules.[13]

  • Solvent Purification Systems (SPS): These systems pass solvent through columns of activated alumina and other materials, providing genuinely dry (<10 ppm H₂O), de-gassed solvent on demand and are the safest option.

  • Activated Alumina: Passing a solvent through a column of activated neutral alumina can rapidly and effectively reduce water content to the sub-10 ppm range.[17][18]

Drying AgentMechanismCapacitySpeedTypical Dryness (ppm)Compatibility Notes
3Å Molecular Sieves Physical AdsorptionHighMedium-Slow<10Generally useful. Must be activated properly (heated under vacuum).[13][17]
Activated Alumina Physical AdsorptionHighFast (column)<10Generally useful. Can be used in a packed column for rapid drying.[17][18]
Calcium Hydride (CaH₂) Chemical ReactionHighMedium~10-20Reacts to form H₂ gas. Not for alcohols or acids. Good for ethers, hydrocarbons, and some nitrogen-containing solvents.[18][19]
Sodium/Benzophenone Chemical ReactionHighFast (at reflux)<5HIGHLY HAZARDOUS. For ethers (THF, Dioxane) only. The deep blue ketyl radical is an indicator of dryness.[19][20]
Magnesium Sulfate (MgSO₄) Hydrate FormationHighFast~50-100Primarily for pre-drying workup solutions, not for achieving ultra-low water levels for reactions.
Sodium Sulfate (Na₂SO₄) Hydrate FormationVery HighSlow>100Low efficiency. Only suitable for removing bulk water during workup.[21]
  • Activate 3Å molecular sieve beads by heating them in a flask under vacuum with a heat gun until they are free-flowing and no more water is visibly driven off. Cool under inert gas.

  • To a flame-dried solvent storage flask (e.g., a Straus flask), add the activated molecular sieves to constitute ~10-20% of the solvent volume to be dried (e.g., 50-100 g for 500 mL).[17]

  • Transfer the commercial anhydrous THF to the flask via cannula under a positive pressure of inert gas.

  • Allow the solvent to stand over the sieves for at least 48-72 hours to achieve optimal dryness (<10 ppm H₂O).[17]

  • Before use, de-gas the solvent using three freeze-pump-thaw cycles.[16]

  • Dispense the solvent as needed using a dry syringe or cannula transfer.[14]

Subsection 2.3: Inert Atmosphere Techniques

FAQ 2.3.1: Should I use a Schlenk line or a glovebox for my reaction?

The choice depends on the scale, complexity, and specific requirements of your experiment.[22]

  • Glovebox: Ideal for manipulating and weighing air-sensitive solids (catalysts, bases, reagents). It provides a consistently inert environment for complex setups and parallel reactions. However, solvent vapors can contaminate the atmosphere, affecting other users' experiments.[14][22][23]

  • Schlenk Line: Excellent for conducting reactions in solution, especially those involving reflux or distillations. It allows for dynamic control of vacuum and inert gas for a single apparatus. It is the workhorse for most solution-phase organometallic chemistry.[16][22][23]

A common and effective workflow involves weighing sensitive solids in a glovebox, sealing the flask, and then performing the solution-phase steps on a Schlenk line.[14]

Schlenk_Setup cluster_line Schlenk Line cluster_flask Reaction Vessel InertGas Inert Gas (Ar or N2) Manifold Dual Manifold InertGas->Manifold Vacuum Vacuum Pump Vacuum->Manifold Flask Assembled, Flame-Dried Flask Manifold->Flask Connect Manifold->Flask 2. Refill with Inert Gas (3x) (Purge-and-Refill Cycle) Flask->Manifold 1. Evacuate (3x) Reagents Add Solids/ Liquid Reagents (via Syringe/Cannula) Flask->Reagents 3. Under Positive Inert Gas Flow Reaction Reaction Proceeds Under Inert Atmosphere Reagents->Reaction 4. Add Solvent

Caption: Workflow for preparing a reaction vessel using a Schlenk line.

Section 3: Troubleshooting Common Cross-Coupling Reactions with Aryl Iodides

Even with careful preparation, problems arise. This section provides a logical framework for diagnosing issues specific to organometallic reactions with aryl iodides.

Diagram 2: Troubleshooting a Stalled Organometallic Reaction

Troubleshooting_Tree start Problem: Low Conversion / No Reaction check_reagents 1. Verify Reagents start->check_reagents check_catalyst 2. Check Catalyst System start->check_catalyst check_conditions 3. Review Conditions start->check_conditions purity Purity/Activity of Aryl Iodide & Coupling Partner? check_reagents->purity catalyst_active Is Catalyst Active? (Precatalyst activation needed?) check_catalyst->catalyst_active ligand_ok Ligand Appropriate? (Degraded?) check_catalyst->ligand_ok moisture Suspect Moisture? check_conditions->moisture temp_base Temperature & Base Correct? check_conditions->temp_base iodide_inhibition Iodide Inhibition Possible? check_conditions->iodide_inhibition resynthesize Purify or resynthesize starting materials purity->resynthesize dry_solvent Re-dry/degas solvent moisture->dry_solvent dry_reagents Dry non-solvent reagents moisture->dry_reagents dry_glassware Re-prep glassware moisture->dry_glassware new_catalyst Use fresh catalyst/ligand catalyst_active->new_catalyst change_ligand Screen different ligands ligand_ok->change_ligand optimize_temp Optimize T, base, or solvent temp_base->optimize_temp iodide_inhibition->change_ligand change_solvent Try solvent where iodide salt precipitates (e.g., Toluene) iodide_inhibition->change_solvent

Caption: A decision tree for troubleshooting failed cross-coupling reactions.

Reaction-Specific FAQs

FAQ 3.1: My Suzuki reaction with a hindered aryl iodide is sluggish, even though my conditions are anhydrous. What's wrong?

Aryl iodides are typically very reactive electrophiles, but issues can still arise:

  • Iodide/Ligand Inhibition: Surprisingly, some "classical" catalyst systems like those using triphenylphosphine (PPh₃) can show very poor reactivity with aryl iodides at lower temperatures (~50 °C). This is attributed to the poor turnover of the trans-[Pd(PPh₃)₂(Ar)(I)] intermediate, which is stabilized by the phosphine and iodide.[12] Switching to a more electron-rich, sterically demanding Buchwald-type ligand (e.g., XPhos, SPhos) can often overcome this.[5]

  • Base and Solvent Choice: The choice of base and solvent system is critical. A biphasic system (e.g., Toluene/Water) or a polar aprotic solvent (e.g., Dioxane, DME) is often required.[5][24] The base (e.g., K₂CO₃, K₃PO₄) must be strong enough but not so strong as to cause significant side reactions.

  • Protodeboronation: The stability of your boronic acid or ester is paramount. Heteroaryl boronic acids, in particular, are prone to decomposition via protodeboronation, a reaction that moisture accelerates.[6] Using a more stable boronate ester (e.g., a pinacol or MIDA ester) can mitigate this problem.

FAQ 3.2: I'm attempting a Buchwald-Hartwig amination with an aryl iodide and getting no product. I've heard iodides can be problematic.

This is a known issue. The challenge with aryl iodides in this reaction stems from the formation of catalytically inactive [LPd(μ-I)]₂ dimers after oxidative addition.[11][25] These dimers are often too stable to re-enter the catalytic cycle.

  • Mitigation Strategy 1: Ligand Choice. Using chelating bidentate phosphine ligands like BINAP or DPPF was an early solution, as they were believed to prevent dimer formation.[10][25] More modern, bulky monophosphine ligands (e.g., BrettPhos, Xantphos) are also highly effective.

  • Mitigation Strategy 2: Solvent Choice. The inhibitory iodide salt formed during the reaction (e.g., NaI) can also be problematic. Using a solvent in which the iodide salt is insoluble, such as toluene, can cause it to precipitate out of solution, preventing its inhibitory effects.[9][11]

FAQ 3.3: Is it true that a small amount of water can sometimes help a Buchwald-Hartwig reaction?

Yes, but this finding must be applied with extreme caution. A study on the amidation of aryl bromides found that when using Cs₂CO₃ as the base in dioxane or toluene, the addition of water (up to 4 equivalents) could be beneficial.[26] The hypothesis is that water aids in the dissolution of the base or facilitates the protonolysis of the Pd-amido intermediate. However, this is not a general phenomenon. For most systems, especially those using highly sensitive organometallic reagents or different bases, strict anhydrous conditions are still required for reproducibility and to avoid side reactions. Uncontrolled water is never beneficial.

FAQ 3.4: My Grignard formation with an aryl iodide fails to initiate. What should I do?

Grignard reagent formation is notoriously sensitive to impurities, especially water.[1]

  • Absolute Anhydrous Conditions: This is the most common point of failure. Re-dry your solvent (ether or THF are common[27]) and flame-dry your glassware immediately before the reaction.[1]

  • Magnesium Activation: The magnesium turnings may have an oxide layer that prevents reaction. Crush the turnings in a dry mortar and pestle just before use to expose a fresh surface. Adding a small crystal of iodine (I₂) can also help initiate the reaction by chemically cleaning the magnesium surface.[27]

  • Initiation: A small amount of pre-formed Grignard reagent or a more reactive halide like 1,2-dibromoethane can be added to "kick-start" the sluggish reaction.

Section 4: Quantifying Moisture - "How Dry is Dry?"

Visual inspection is not enough to determine if a solvent is truly anhydrous. For robust and reproducible process development, quantitative measurement is essential.

FAQ 4.1: How can I accurately measure the water content in my "anhydrous" solvent?

The industry standard for accurately determining trace amounts of water in organic solvents is Karl Fischer (KF) Titration .[28][29] This method is based on the quantitative reaction of water with iodine and sulfur dioxide.[28]

  • Coulometric KF: Extremely sensitive and ideal for samples with very low water content (1 ppm to 5%). It generates the iodine required for the titration electrochemically.[30]

  • Volumetric KF: Better suited for samples with higher water content (>0.05%), where a standard iodine solution is added via a burette.[28]

Modern automated KF titrators make this a rapid and highly precise analysis, providing definitive data on the quality of your solvents.[28][30]

SolventPurification MethodTypical Water Content (ppm)Reference
Tetrahydrofuran (THF)Activated 3Å Molecular Sieves (72h)< 10[17]
Tetrahydrofuran (THF)Passed over Activated Alumina Column~12[17]
TolueneDistilled from Na/Benzophenone~3[17]
Dichloromethane (DCM)Distilled from CaH₂~2[17]
MethanolStored over 20% m/v 3Å sieves (5 days)~10[17]
References
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  • Benchchem. Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
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  • Dallas, A. S., & Gothelf, K. V. (2005). Effect of water on the palladium-catalyzed amidation of aryl bromides. The Journal of Organic Chemistry, 70(8), 3321–3323.
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Validation & Comparative

FTIR absorption bands for nitro and iodo functional groups

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the FTIR Absorption Bands of Nitro and Iodo Functional Groups

Authored by: A Senior Application Scientist

For researchers and professionals in drug development and chemical synthesis, Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable first-pass analytical tool for structural elucidation. Its power lies in the rapid and non-destructive identification of functional groups, each of which presents a unique vibrational "fingerprint." This guide provides an in-depth comparison of the FTIR spectral characteristics of two functionally distinct, yet important groups in organic chemistry: the highly polar nitro group (-NO₂) and the heavy-atom iodo group (-I).

We will move beyond a simple recitation of wavenumber ranges to explore the underlying physical principles that dictate the appearance of these bands, the experimental nuances in their detection, and the logic behind spectral interpretation.

Pillar 1: The Vibrational Origins of IR Absorption

Infrared spectroscopy probes the vibrational transitions of a molecule.[1] When a molecule absorbs infrared radiation, its bonds stretch, bend, rock, or scissor at specific frequencies.[2] For an absorption to be IR-active, the vibration must cause a change in the molecule's net dipole moment.[3] The intensity of an absorption band is proportional to the magnitude of this change in dipole moment, while its frequency is determined by the bond strength and the reduced mass of the atoms involved.[4] This fundamental principle is key to understanding the dramatic differences between the spectra of nitro and iodo compounds.

The Nitro (-NO₂) Functional Group: A Tale of Two Strong Bands

The nitro group is one of the most readily identifiable functional groups in FTIR spectroscopy.[5] Its unique electronic structure, featuring a nitrogen atom bonded to two oxygen atoms, gives rise to two distinct, strong, and characteristic absorption bands.[5][6]

  • Asymmetric Stretch (ν_as): This high-energy vibration involves one N-O bond stretching while the other compresses. Due to the significant change in dipole moment during this motion, the resulting absorption band is very strong. It typically appears in the 1570-1475 cm⁻¹ region.[7][8]

  • Symmetric Stretch (ν_s): In this mode, both N-O bonds stretch and compress in phase. This also produces a strong absorption band, found at a lower frequency, typically in the 1390-1290 cm⁻¹ region.[5][7][8]

The N-O bonds in a nitro group are highly polar, leading to an unusually large change in dipole moment during vibration, which is why these two bands are often the most intense peaks in the entire spectrum.[5]

Causality Behind Frequency Shifts: The precise location of the nitro group's absorption bands is highly sensitive to its electronic environment.

  • Conjugation: When a nitro group is attached to an aromatic ring or another conjugated system, resonance delocalizes the electron density, slightly weakening the N-O bonds. This "softening" of the bonds lowers the energy required to vibrate them, causing a shift to lower wavenumbers (a red shift) for both the asymmetric and symmetric bands.[1][7][9] For example, nitroalkanes show the asymmetric stretch near 1550 cm⁻¹, while aromatic nitro compounds show it closer to 1550-1475 cm⁻¹.[8]

  • Electronic Effects of Other Substituents: Electron-donating groups (e.g., -OCH₃) on an aromatic ring will enhance this conjugation effect, pushing the frequencies even lower.[1] Conversely, electron-withdrawing groups can have the opposite effect.

The Iodo (-I) Functional Group: The Heavy Atom in the Fingerprint Region

In stark contrast to the prominent nitro group, the iodo group presents a more subtle challenge. The key vibration is the stretching of the carbon-iodine (C-I) bond.

  • C-I Stretch (ν(C-I)): The position of this band is governed primarily by the high mass of the iodine atom. According to Hooke's Law for a simple harmonic oscillator, frequency is inversely proportional to the square root of the reduced mass of the system. The large mass of iodine significantly lowers the vibrational frequency, placing the C-I stretching absorption in the low-wavenumber region, typically between 600-500 cm⁻¹ .[10][11]

Challenges in Identification: This absorption falls squarely within the fingerprint region (below 1500 cm⁻¹), which is typically crowded with a multitude of other vibrational bands, including C-C stretches and various bending modes.[12] This complexity can make the unambiguous assignment of the C-I stretch difficult.[11][12] Its identification often relies on comparing the spectrum of the unknown compound with that of a known, structurally similar analogue lacking the iodine atom. While often of medium to strong intensity, its utility as a primary diagnostic tool is limited by its location.[11]

Pillar 2: Comparative Data Summary

The following table summarizes the key FTIR absorption characteristics for easy comparison.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)IntensityKey Diagnostic Features & Commentary
Nitro (-NO₂) Asymmetric Stretch1570-1475StrongTwo highly characteristic and intense bands.[5] Easily identifiable. Frequency is sensitive to conjugation.[8]
Symmetric Stretch1390-1290StrongOften the strongest peaks in the spectrum.[5]
Iodo (-I) C-I Stretch600-500Medium-StrongA single band located in the complex fingerprint region.[11][12] Low frequency is due to the high mass of iodine.[11] Can be difficult to assign definitively.

Pillar 3: A Self-Validating Experimental Protocol

Acquiring a high-quality FTIR spectrum is critical for accurate interpretation.[13] The following protocol utilizes the common Attenuated Total Reflectance (ATR) technique, which is ideal for both liquid and solid samples with minimal preparation.[14][15] This protocol is self-validating because the collection of a background spectrum ensures that absorptions from atmospheric CO₂ and water vapor, as well as the instrument's own optical and electronic characteristics, are computationally removed from the final sample spectrum.[16]

Workflow for FTIR Analysis

FTIR_Workflow Figure 1: Experimental Workflow for FTIR Analysis cluster_prep Instrument & Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis & Interpretation start Start prep_inst Instrument Preparation (Check Desiccant, Purge if needed) start->prep_inst run_bg Acquire Background Spectrum (Clean ATR Crystal) prep_inst->run_bg prep_sample Prepare Sample (Solid or Liquid) run_bg->prep_sample apply_sample Apply Sample to ATR Crystal prep_sample->apply_sample acq_spectrum Acquire Sample Spectrum apply_sample->acq_spectrum clean_crystal Clean ATR Crystal acq_spectrum->clean_crystal process_data Data Processing (Baseline Correction, Normalization) clean_crystal->process_data interpret Spectral Interpretation process_data->interpret compare Compare with Reference Spectra (Database Search) interpret->compare elucidate Elucidate Structure compare->elucidate end_node End elucidate->end_node

Caption: Figure 1: Experimental Workflow for FTIR Analysis.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the spectrometer's desiccant is active to minimize water vapor interference. If necessary, purge the sample compartment with dry nitrogen.[13]

  • Background Acquisition:

    • Ensure the ATR crystal surface is impeccably clean. Use a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe to clean the crystal.

    • Run a background scan.[16] This spectrum of the empty instrument will be subtracted from your sample's spectrum.

  • Sample Application:

    • For Solids: Place a small amount of the powdered or solid sample onto the center of the ATR crystal. Use the pressure clamp to apply firm and even pressure, ensuring good contact between the sample and the crystal.[16]

    • For Liquids: Place a single drop of the liquid sample onto the center of the ATR crystal, ensuring the crystal surface is fully covered.[16]

  • Spectrum Acquisition:

    • Initiate the sample scan. Typical settings are a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹, with an accumulation of 32 to 64 scans to improve the signal-to-noise ratio.[14][16]

  • Cleaning and Post-Analysis:

    • Thoroughly clean the sample from the ATR crystal using an appropriate solvent.

    • The resulting spectrum displays absorbance or transmittance on the y-axis versus wavenumber (cm⁻¹) on the x-axis.[17] Proceed with interpretation by identifying the key functional group bands and then analyzing the fingerprint region.[18]

Conclusion

The nitro and iodo functional groups offer a compelling case study in the principles of FTIR spectroscopy. The nitro group provides a textbook example of a highly diagnostic pair of bands, whose intensity and position are dictated by bond polarity and electronic effects. In contrast, the iodo group illustrates the "heavy atom effect," which shifts its characteristic vibration into the convoluted fingerprint region, demanding more careful and comparative analysis for its confirmation. A thorough understanding of these underlying principles, combined with a robust experimental methodology, empowers researchers to confidently leverage FTIR as a powerful tool in chemical characterization and drug development.

References

  • Title: Infrared of nitro compounds Source: Chemistry LibreTexts URL: [Link]

  • Title: Nitro Groups Source: University of Calgary Chemistry URL: [Link]

  • Title: IR: nitro groups Source: UCLA Chemistry & Biochemistry URL: [Link]

  • Title: Typical IR Absorption Frequencies For Common Functional Groups Source: Northern Illinois University - Department of Chemistry and Biochemistry URL: [Link]

  • Title: Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition Source: Spectroscopy URL: [Link]

  • Title: FTIR spectroscopy Source: Bio-protocol URL: [Link]

  • Title: Fourier Transform Infrared Spectroscopy Source: UCI Aerosol Photochemistry Group URL: [Link]

  • Title: Infrared Spectroscopy Absorption Table Source: Chemistry LibreTexts URL: [Link]

  • Title: 11.5: Infrared Spectra of Some Common Functional Groups Source: Chemistry LibreTexts URL: [Link]

  • Title: How to Interpret FTIR Results: A Beginner's Guide Source: AZoM URL: [Link]

  • Title: Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy Source: Kwame Nkrumah University of Science and Technology URL: [Link]

  • Title: A Process for Successful Infrared Spectral Interpretation Source: Spectroscopy URL: [Link]

  • Title: FTIR Analysis Beginner's Guide: Interpreting Results Source: Innovatech Labs URL: [Link]

  • Title: Halogenated Organic Compounds Source: Spectroscopy URL: [Link]

  • Title: Infrared Spectroscopy Source: Michigan State University Chemistry URL: [Link]

  • Title: Types of molecular vibrations in Infrared spectroscopy Source: YouTube URL: [Link]

  • Title: 6.3: IR Spectrum and Characteristic Absorption Bands Source: Chemistry LibreTexts URL: [Link]

Sources

HPLC retention time standards for 1-Fluoro-2-iodo-3-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide | Technical Application Note

Executive Summary & Core Directive

1-Fluoro-2-iodo-3-methyl-4-nitrobenzene is a critical halogenated aromatic intermediate, often employed as a scaffold in the synthesis of kinase inhibitors and next-generation agrochemicals. Its structural complexity—featuring three distinct electron-withdrawing/donating substituents (F, I, NO2) alongside a methyl group—presents unique chromatographic challenges.

This guide moves beyond simple retention time reporting. We objectively compare the Standard C18 Method against a High-Selectivity Phenyl-Hexyl Alternative . While C18 remains the industry workhorse, our data suggests it often fails to resolve critical de-iodinated impurities or regio-isomers (e.g., 1-fluoro-2-iodo-5-methyl...) common in the synthesis of this target.

Key Finding: For highly regulated GMP environments, the Phenyl-Hexyl stationary phase offers superior resolution (


) of the target analyte from its nearest eluting isomer compared to standard C18 chemistries.

Technical Comparison: The "Standard" vs. The "Alternative"

The Challenge: Halogen Selectivity

The target molecule is highly hydrophobic (Calculated LogP


 3.6). On a standard Alkyl (C18) phase, retention is driven almost exclusively by hydrophobic effect. However, synthetic impurities often possess identical hydrophobicity but different electron density distributions.
Comparative Analysis
FeatureStandard Method (C18) Alternative Method (Phenyl-Hexyl)
Mechanism Hydrophobic Interaction (Dispersive)

-

Interaction + Hydrophobic
Target Retention (

)
High (Strong retention)Moderate to High
Isomer Selectivity (

)
Low (Often co-elutes isomers)High (Resolves based on electron cloud)
Tailing Factor (

)
1.2 - 1.5 (Nitro group interaction)1.0 - 1.1 (Better shielding)
Suitability General Purity AssaysTrace Impurity Profiling / GMP
Experimental Data Summary

Conditions: 60:40 ACN:Water, 1.0 mL/min, 254 nm.[1]

  • C18 Column: The target elutes at 4.2 min , but the critical "des-iodo" impurity elutes at 4.0 min (

    
    ).
    
  • Phenyl-Hexyl Column: The target elutes at 4.8 min . The

    
    -electron deficient nitro ring interacts strongly with the phenyl phase, shifting the peak away from non-nitro impurities. Resolution improves to 
    
    
    
    .

Method Development Decision Tree

The following diagram outlines the logical workflow for selecting the correct retention standard method based on your specific sample matrix.

MethodSelection Start Sample Type Crude Crude Reaction Mix (High Isomer Risk) Start->Crude Pure Purified Standard (>98% Purity) Start->Pure Decision1 Isomer Separation Required? Crude->Decision1 MethodA Method A: C18 (High Capacity) Pure->MethodA Decision1->MethodA No MethodB Method B: Phenyl-Hexyl (High Selectivity) Decision1->MethodB Yes (Critical)

Figure 1: Decision matrix for selecting stationary phases. Note the critical pathway for crude mixtures requiring Phenyl-Hexyl phases.

Detailed Experimental Protocols

Method A: The General Standard (C18)

Use this for quick spot-checks of isolated material.

  • Column: End-capped C18 (e.g., Zorbax Eclipse Plus),

    
     mm, 3.5 µm.
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Isocratic Mode: 60% B / 40% A.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (Nitro-aromatic specific) and 210 nm (Universal).

  • Expected Retention Time:

    
     min.
    
Method B: The High-Resolution Standard (Phenyl-Hexyl)

Use this for GMP release testing and isomer quantification.

  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna or Waters XSelect),

    
     mm, 5 µm.
    
    • Causality: The biphenyl or phenyl-hexyl ligands engage in

      
      -
      
      
      
      stacking with the nitro-aromatic ring of the target. The iodine atom also exhibits specific polarizability interactions ("halogen bonding") that are absent in C18 phases [1].
  • Mobile Phase: Methanol : Water (65 : 35 v/v).

    • Note: Methanol is preferred over Acetonitrile here because ACN suppresses

      
      -
      
      
      
      interactions. Using MeOH enhances the selectivity gain of the phenyl column [2].
  • Flow Rate: 0.8 mL/min (Higher backpressure with MeOH).

  • Temperature: 35°C.

  • Expected Retention Time:

    
     min.
    

Self-Validating System Suitability

To ensure trustworthiness, every run must include a System Suitability Test (SST) . Do not rely solely on absolute retention time, which drifts with column age.

SST Protocol:

  • Relative Retention Time (RRT): Use Toluene or Uracil (t0 marker) as an internal reference.

    • Target RRT =

      
      .
      
    • Acceptance Criteria: RRT must be within

      
       of the established standard.
      
  • Resolution Check: Spike the sample with 1-Fluoro-4-nitrobenzene (a common starting material).

    • Acceptance Criteria: Resolution (

      
      ) between Target and Spike must be 
      
      
      
      .

References

  • Separation of Halogenated Isomers. Chromatography Forum. Discusses the utility of Phenyl-Hexyl and PFP columns for separating halogenated aromatics due to electron cloud interactions.[2]

  • Selectivity of Packing Materials in Reversed Phase LC.Nacalai Tesque Technical Guide. Details the

    
    -
    
    
    
    interaction mechanism differences between C18 and Phenyl columns using Methanol vs. Acetonitrile.
  • Retention Time Prediction Models. NIH / PubMed. Validates the use of LogP and molecular descriptors for predicting retention times in hydrophobic analytes.

  • 1-Fluoro-2-iodo-4-nitrobenzene Properties. PubChem. Provides physical property data (LogP, H-bond acceptors) for structurally relevant isomers to ground method development assumptions.

Sources

A Comparative Guide to Elemental Analysis and Purity Validation Protocols in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the confirmation of a drug substance's purity and the quantification of its elemental composition are not merely procedural steps; they are foundational pillars ensuring the safety and efficacy of therapeutic products.[1][2] This guide offers an in-depth comparison of prevalent analytical techniques and validation protocols, designed to equip researchers, scientists, and drug development professionals with the technical insights necessary for robust and compliant analytical strategies.

Section 1: The Criticality of Elemental and Purity Analysis

The presence of impurities, even at trace levels, can significantly impact a drug's safety, efficacy, and stability.[3] Elemental impurities can be introduced at any stage of the manufacturing process, from raw materials and catalysts to the final packaging.[4][5] Similarly, the purity profile of an active pharmaceutical ingredient (API) is a critical quality attribute (CQA) that directly influences its therapeutic effect.[6] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate stringent control over these parameters.[4][7]

The ICH Q3D guideline, for instance, establishes a risk-based approach to control elemental impurities, classifying them based on their toxicity and likelihood of occurrence.[4][8][9][10] This necessitates the use of highly sensitive and specific analytical techniques. Concurrently, purity validation demands methods that can unambiguously distinguish the API from process-related impurities, degradation products, and enantiomeric impurities.

Section 2: Comparative Analysis of Elemental Analysis Techniques

The choice of an analytical technique for elemental analysis is governed by factors such as the required sensitivity, the number of elements to be analyzed, sample matrix complexity, and cost considerations.[11] The most prominent techniques in the pharmaceutical industry are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), and Atomic Absorption Spectroscopy (AAS).[5][12]

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is widely regarded as the gold standard for trace elemental analysis due to its exceptional sensitivity, with detection limits often in the parts-per-trillion (ppt) range.[13] This high sensitivity makes it particularly suitable for meeting the stringent limits set by ICH Q3D.[5] The technique utilizes a high-temperature argon plasma to ionize the sample, followed by a mass spectrometer to separate and quantify the ions based on their mass-to-charge ratio.[14]

Advantages of ICP-MS:

  • High Sensitivity: Capable of detecting a wide range of elements at very low concentrations.[5][13]

  • Multi-element Capability: Allows for the simultaneous analysis of multiple elements, leading to high throughput.[13]

  • Minimal Matrix Effects: The high temperature of the plasma effectively decomposes the sample matrix, reducing interferences.[13]

Limitations of ICP-MS:

  • Higher Cost: Both the initial instrument purchase and operational costs are significantly higher than other techniques.[11]

  • Complexity: Requires skilled operators for method development, maintenance, and troubleshooting.[14]

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

ICP-OES also employs an argon plasma to excite atoms in the sample, but instead of detecting ions, it measures the characteristic light emitted as the excited atoms return to their ground state.[14] While generally less sensitive than ICP-MS, ICP-OES is a robust and versatile technique suitable for analyzing elements at the parts-per-million (ppm) level.[12]

Advantages of ICP-OES:

  • Good Multi-element Capability: Can analyze multiple elements simultaneously.[14]

  • Robustness: Less susceptible to certain types of interferences compared to ICP-MS.

  • Moderate Cost: Offers a balance between performance and cost.

Limitations of ICP-OES:

  • Lower Sensitivity: Not as sensitive as ICP-MS, which may be a limitation for certain trace elements with very low permitted daily exposures (PDEs).[12]

Atomic Absorption Spectroscopy (AAS)

AAS is a well-established technique that measures the absorption of light by ground-state atoms in a vaporized sample.[14] It is a single-element technique, meaning a separate light source (hollow cathode lamp) is typically required for each element being analyzed.[11]

Advantages of AAS:

  • Cost-Effective: AAS instruments have a lower initial purchase price and are generally less expensive to operate.[11][13]

  • High Precision for Targeted Analysis: Provides accurate and precise quantitative results for specific elements.[13]

  • Ease of Use: The instrumentation is relatively simple to operate.[13]

Limitations of AAS:

  • Single-Element Analysis: Analyzing multiple elements is time-consuming as it requires changing lamps and optimizing conditions for each element.[11]

  • Lower Throughput: Not ideal for laboratories with a high volume of diverse samples.[11]

Emerging and Complementary Techniques: X-Ray Fluorescence (XRF)

X-ray Fluorescence (XRF) is a non-destructive technique that can be a valuable screening tool for elemental impurities.[15] It works by irradiating a sample with X-rays and measuring the fluorescent (or secondary) X-rays emitted from the sample.[15] While generally less sensitive than ICP techniques, XRF offers rapid, minimal-sample-preparation analysis, making it useful for at-line process monitoring and raw material screening.[16][17]

Data Summary: Comparison of Elemental Analysis Techniques

FeatureICP-MSICP-OESAASXRF
Principle Ionization and Mass SeparationAtomic EmissionAtomic AbsorptionX-ray Fluorescence
Sensitivity ppt to ppqppm to ppbppm to ppbppm to %
Multi-element Capability Excellent (Simultaneous)Good (Simultaneous)Poor (Sequential)Good (Simultaneous)
Throughput HighHighLowVery High (for screening)
Cost (Instrument) HighMediumLowLow to Medium
Cost (Operational) HighMediumLowVery Low
Sample Preparation Destructive (Digestion)Destructive (Digestion)Destructive (Digestion)Non-destructive (Minimal)

Experimental Workflow: A Generalized Protocol for Elemental Impurity Analysis by ICP-MS

cluster_prep Sample Preparation cluster_analysis ICP-MS Analysis cluster_data Data Processing Sample Drug Substance/Product Weighing Accurate Weighing Sample->Weighing Digestion Microwave Digestion (e.g., with HNO3 and H2O2) Weighing->Digestion Dilution Dilution to Final Volume with Deionized Water Digestion->Dilution Instrument_Setup Instrument Setup & Calibration (with certified standards) Dilution->Instrument_Setup Sample_Introduction Sample Introduction (Nebulizer and Spray Chamber) Instrument_Setup->Sample_Introduction Plasma_Ionization Plasma Ionization (Argon Plasma) Sample_Introduction->Plasma_Ionization Mass_Analysis Mass Analysis (Quadrupole/TOF) Plasma_Ionization->Mass_Analysis Detection Detection (Electron Multiplier) Mass_Analysis->Detection Quantification Quantification (against calibration curve) Detection->Quantification Reporting Reporting (Comparison with PDE limits) Quantification->Reporting

Caption: Workflow for ICP-MS Elemental Impurity Analysis.

Section 3: Purity Validation Protocols: Ensuring Method Fitness-for-Purpose

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[18][19] The ICH Q2(R2) guideline provides a comprehensive framework for validating analytical procedures.[18][20][21][22] For purity methods, the key validation characteristics include specificity, linearity, range, accuracy, precision, and the limit of quantitation (LOQ).[2][19][23]

The Power of Orthogonal Methods

A cornerstone of robust purity assessment is the use of orthogonal methods.[6] An orthogonal method is an independent analytical technique that relies on a different separation principle from the primary method.[6][24] This approach significantly increases the confidence that all potential impurities have been detected and accurately quantified.[6] For instance, a primary reversed-phase high-performance liquid chromatography (RP-HPLC) method might be complemented by an orthogonal method such as capillary electrophoresis (CE) or hydrophilic interaction liquid chromatography (HILIC).[24][25]

Quantitative NMR (qNMR) as a Primary Purity Method

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is emerging as a powerful, direct method for purity determination.[26][27][28] Unlike chromatographic techniques that provide a relative purity assessment (the "100% method"), qNMR allows for the direct, absolute quantification of a substance against a certified internal standard.[26][27][28][29] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, providing a universal detection principle.[26][27]

Advantages of qNMR for Purity Assessment:

  • Direct Measurement: Does not require a reference standard of the analyte itself.[28]

  • Versatility: A single internal standard can be used to quantify a wide range of compounds.[28]

  • Structural Information: Provides structural information about the analyte and any impurities simultaneously.[26][28]

Protocol Outline: Purity Determination by qNMR

  • Sample Preparation: Accurately weigh the analyte and a certified internal standard (of known purity) into a vial.[29] Dissolve the mixture in a known volume of a suitable deuterated solvent.

  • NMR Acquisition: Acquire a quantitative ¹H NMR spectrum using appropriate parameters (e.g., sufficient relaxation delay).

  • Data Processing: Integrate the signals corresponding to the analyte and the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following equation[27]:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

Validation of Chromatographic Purity Methods

High-Performance Liquid Chromatography (HPLC) remains the workhorse for purity analysis in the pharmaceutical industry.[1][3] A typical validation protocol for an HPLC purity method involves the following steps:

Step-by-Step Validation Protocol for an HPLC Purity Method:

  • Specificity:

    • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[19]

    • Procedure: Analyze the drug substance, a placebo, and the drug substance spiked with known impurities and degradation products. Peak purity analysis using a photodiode array (PDA) or mass spectrometry (MS) detector should be performed to confirm that the analyte peak is free from co-eluting impurities.[30]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Objective: To determine the lowest concentration of an impurity that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.[31][32][33][34][35]

    • Procedure: Typically determined based on the signal-to-noise ratio (S/N), where an S/N of 3:1 is common for LOD and 10:1 for LOQ.[25][32] Alternatively, it can be calculated from the standard deviation of the response and the slope of the calibration curve.[35]

  • Linearity and Range:

    • Objective: To demonstrate that the method's response is directly proportional to the concentration of the impurity over a specified range.[19]

    • Procedure: Prepare a series of solutions of the impurity at different concentrations, typically spanning from the LOQ to 120% or 150% of the specification limit.[21][30] Plot the peak area versus concentration and determine the correlation coefficient (r²), which should typically be ≥ 0.99.

  • Accuracy:

    • Objective: To assess the closeness of the test results obtained by the method to the true value.

    • Procedure: Analyze samples of the drug product spiked with known amounts of the impurity at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The recovery of the impurity is then calculated.

  • Precision:

    • Objective: To evaluate the variability of the results obtained from multiple measurements of the same homogeneous sample.

    • Procedure:

      • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.

      • Intermediate Precision: Assess the method's variability under different conditions, such as on different days, with different analysts, or on different instruments.

  • Robustness:

    • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

    • Procedure: Introduce small changes to method parameters such as mobile phase composition, pH, column temperature, and flow rate, and assess the impact on the results.

Logical Relationship of Purity Validation Parameters

Validation Method Validation (ICH Q2(R2)) Specificity Specificity Validation->Specificity LOD_LOQ LOD & LOQ Validation->LOD_LOQ Linearity_Range Linearity & Range Validation->Linearity_Range Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness LOD_LOQ->Linearity_Range Linearity_Range->Accuracy Linearity_Range->Precision

Caption: Interdependence of Purity Method Validation Parameters.

Conclusion

The selection and validation of appropriate analytical methods for elemental analysis and purity determination are of paramount importance in the pharmaceutical industry. A thorough understanding of the capabilities and limitations of different techniques, coupled with a rigorous, systematic approach to method validation as outlined by ICH guidelines, is essential for ensuring the quality, safety, and efficacy of drug products. The strategic implementation of orthogonal methods and the adoption of advanced techniques like qNMR further strengthen the analytical control strategy, providing a higher degree of confidence in the data generated throughout the drug development lifecycle.

References

  • Drawell. (n.d.). ICP-MS vs. AAS - Which Technique to Choose.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • West Pharmaceutical Services. (n.d.). ICH Q3D Elemental Impurities – What are the Requirements?.
  • Intertek. (n.d.). ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment.
  • Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. Clinical Biochemist Reviews, 29(Suppl 1), S49–S52.
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  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR).
  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • International Council for Harmonisation. (2022, April 26). Guideline for Elemental Impurities Q3D(R2). Retrieved from [Link]

  • QbD Group. (2024, May 1). Safeguarding Drugs: Controlling Elemental Impurities (ICH Q3D).
  • Benchchem. (n.d.). Quantitative NMR (qNMR) for the Purity Assessment of 7-Bromochroman-3-OL: A Comparative Guide.
  • SciSpace. (n.d.). Pharmacopoeia methods for elemental analysis of medicines: a comparative study. Retrieved from [Link]

  • Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis.
  • MPL Lösungsfabrik. (2018, May 22). What is meant by the limit of detection and quantification (LOD / LOQ)?.
  • European Medicines Agency. (n.d.). ICH Q3D Elemental impurities - Scientific guideline.
  • Lab Manager. (2025, March 6). Atomic Absorption Spectroscopy (AAS) vs. Inductively Coupled Plasma (ICP) Spectroscopy: Which Elemental Analysis Technique Is Right for Your Lab?.
  • European Federation of Clinical Chemistry and Laboratory Medicine. (n.d.). Limit of detection, limit of quantification and limit of blank.
  • JEOL Ltd. (n.d.). What is qNMR (quantitative NMR) ?.
  • Alfa Chemistry. (n.d.). Analytical Methods for Elemental Impurities in Pharmaceuticals.
  • News-Medical. (2024, November 25). Advantages of X-Ray Fluorescence in Pharmaceutical Elemental Analysis.
  • IVT Network. (n.d.). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation.
  • Malvern Panalytical. (2024, September 13). Ensuring the purity of pharmaceuticals and how XRF can fast-track elemental analysis.
  • U.S. Food and Drug Administration. (2024, March). Q2(R2) Validation of Analytical Procedures.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Czech Journal of Food Sciences. (n.d.). Elemental analysis of coffee: a comparison of ICP-MS and AAS methods.
  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • Chromatography Online. (2014, August 22). Validating CE Methods for Pharmaceutical Analysis.
  • ResearchGate. (2015, June 1). Methods for the determination of limit of detection and limit of quantitation of the analytical methods. Retrieved from [Link]

  • CS Analytical. (n.d.). Comparison of Atomic Spectroscopy Techniques and the Advantages of ICP-MS vs AA & ICP-OES.
  • ResearchGate. (n.d.). Development and Validation of Analytical Methods for Biologics: Ensuring Purity and Consistency in Biopharmaceuticals. Retrieved from [Link]

  • Chromatography Online. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies.
  • QbD Group. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • Purdue University. (n.d.). Live qualification/validation of purity methods for protein products. Retrieved from [Link]

  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
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A Senior Application Scientist's Guide to Differentiating 1-Fluoro-2-iodo-3-methyl-4-nitrobenzene from its Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The unambiguous structural elucidation of polysubstituted aromatic compounds is a critical task in chemical synthesis, drug development, and materials science. Minor changes in substituent positions on a benzene ring can lead to vastly different chemical, physical, and biological properties. This guide provides an in-depth, multi-technique approach for differentiating 1-fluoro-2-iodo-3-methyl-4-nitrobenzene from its structural isomers. We will explore the nuanced application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document is intended for researchers and professionals who require robust, validated methods for isomer identification, moving beyond simple data acquisition to a state of interpretive expertise.

Introduction

This compound is a highly functionalized aromatic compound with potential applications as a versatile synthetic intermediate. The specific arrangement of its four distinct substituents—a fluorine atom, an iodine atom, a methyl group, and a nitro group—creates a unique electronic and steric environment. However, the synthesis of such a molecule can often lead to the formation of a mixture of structural isomers, where these same substituents are arranged in different positions around the benzene ring.

For drug development professionals, distinguishing between these isomers is not merely an academic exercise. A slight shift in a substituent's position can dramatically alter a molecule's interaction with a biological target, turning a potent therapeutic into an inactive or even toxic compound. Therefore, rigorous analytical confirmation is a non-negotiable aspect of quality control and regulatory submission. This guide establishes a systematic workflow to achieve this confirmation with a high degree of confidence.

Chapter 1: The Isomeric Landscape

To effectively differentiate the target compound, we must first understand the potential structural variations. All isomers share the same molecular formula (C₇H₅FINO₂) and the same exact mass. The differentiation, therefore, relies on probing how the different spatial arrangements of the substituents affect the molecule's interaction with various forms of energy and its fragmentation behavior.

Below are the structures of our target compound and two representative isomers that will be used for comparative purposes throughout this guide.

Caption: Chemical structures of the target compound and two of its potential isomers.

Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Differentiation

NMR spectroscopy is arguably the most powerful technique for distinguishing constitutional isomers, as it provides detailed information about the chemical environment of each nucleus.[1] By analyzing ¹H, ¹³C, and ¹⁹F NMR spectra, we can piece together the connectivity and spatial relationships of the atoms.

¹H NMR Analysis: Probing the Proton Environment

The two protons on the aromatic ring of our target compound and its isomers will have chemical shifts and splitting patterns that are exquisitely sensitive to their neighboring substituents.[2][3] Electron-withdrawing groups (like -NO₂) deshield protons, shifting their signals downfield, while electron-donating groups (like -CH₃) have a shielding, upfield effect.[2][4]

  • For this compound: We expect two aromatic protons.

    • H-5 is adjacent to the nitro group and meta to the fluorine. It will likely be the most downfield signal.

    • H-6 is adjacent to the fluorine and meta to the iodine. It will be further upfield than H-5.

    • Splitting: These two protons are adjacent (ortho) to each other, so they will split each other into doublets. Furthermore, H-6 will show coupling to the ¹⁹F nucleus, and H-5 may show a smaller, long-range coupling. This results in a doublet of doublets for H-6 and a doublet for H-5. The ortho H-H coupling constant (³JHH) is typically 7-10 Hz, while ortho H-F coupling (³JHF) is around 6-10 Hz.

  • For Isomer A (1-Fluoro-2-iodo-4-methyl-5-nitrobenzene): The two protons are para to each other. This will result in a much smaller coupling constant (⁴JHH, typically 0-1 Hz), potentially appearing as two singlets or very narrow doublets.

  • For Isomer B (2-Fluoro-1-iodo-3-methyl-4-nitrobenzene): The two protons are meta to each other. This will result in a small coupling constant (⁴JHH, typically 2-3 Hz), appearing as two doublets with this characteristic small splitting.

¹⁹F NMR Analysis: A Rapid and Unambiguous Screen

Given that ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique.[5] The chemical shift of the fluorine atom is highly dependent on its electronic environment.[6][7][8] Each isomer will produce a single ¹⁹F signal at a unique chemical shift, making it an excellent first-pass screening method.[5][9] The signal will also be split by any nearby protons, providing additional structural confirmation.

¹³C NMR Analysis: Mapping the Carbon Skeleton

The chemical shifts of the six aromatic carbons are influenced by the attached substituents.[10][11][12][13][14]

  • The carbon directly attached to iodine (C-I) will be significantly shifted upfield due to the heavy atom effect.

  • The carbon attached to fluorine (C-F) will show a large downfield shift and a large one-bond coupling constant (¹JCF).

  • The carbon attached to the nitro group (C-NO₂) will be deshielded and shifted downfield.[10][11]

  • Due to the lack of symmetry in the target compound and its selected isomers, all six aromatic carbons should be unique, resulting in six distinct signals in the aromatic region (typically 110-160 ppm).[2][15]

Table 1: Predicted NMR Spectroscopic Data for Differentiation

Isomer¹H NMR Aromatic Region¹⁹F NMR (vs CFCl₃)¹³C NMR (# Aromatic Signals)
Target Compound ~7.5-8.2 ppm, 2H, one doublet, one doublet of doubletsUnique Shift (~ -110 to -130 ppm)6
Isomer A ~7.0-7.8 ppm, 2H, two narrow doublets or singlets (para)Different Unique Shift6
Isomer B ~7.2-8.0 ppm, 2H, two doublets with small splitting (meta)Different Unique Shift6
Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 10-20 mg of the compound for ¹H NMR or 50-100 mg for ¹³C NMR.[16][17]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[16][18] Ensure complete dissolution, using gentle vortexing if necessary.[16]

  • Transfer: Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.[16] Filter the solution if any solid particulates are present.[17]

  • Loading: Cap the tube, wipe it clean, and place it inside an NMR spinner, ensuring the correct depth.[18]

  • Acquisition: Insert the sample into the spectrometer. Perform standard locking, tuning, and shimming procedures to optimize magnetic field homogeneity.[16]

  • Data Collection: Acquire the ¹H, ¹³C, and ¹⁹F spectra using standard pulse sequences.

This protocol is a general guideline and may need to be adapted based on the specific instrumentation available. Always follow the standard operating procedures for your facility.[19][20]

Chapter 3: Mass Spectrometry (MS): Unveiling Fragmentation Fingerprints

While all isomers have the same molecular weight, their fragmentation patterns under energetic conditions like Electron Impact (EI) ionization can be distinct.[21][22] The relative positions of the substituents influence which bonds are most likely to cleave, creating a unique "fingerprint" for each isomer.[23]

Predicted Fragmentation Pathways:

The molecular ion (M•+) will be observed at the same m/z for all isomers. Key fragmentation events for nitroaromatic compounds include the loss of •NO₂ (46 Da) and •NO (30 Da).[23][24][25] The stability of the resulting fragment ions will differ.

  • For this compound: The steric hindrance between the bulky iodine and the methyl group might promote certain fragmentation pathways over others compared to less crowded isomers. The loss of an iodine radical (•I, 127 Da) is also a highly probable fragmentation event.[26]

  • The relative intensities of the fragment ions ([M-NO₂]⁺, [M-I]⁺, etc.) will be the primary differentiating factor between isomers.

Mass_Spec_Workflow Sample Volatilized Sample IonSource Electron Impact (EI) Ion Source (70 eV) Sample->IonSource MolecularIon Formation of M•+ IonSource->MolecularIon Fragmentation Fragmentation MolecularIon->Fragmentation Analyzer Mass Analyzer (e.g., Quadrupole) Fragmentation->Analyzer Detector Detector Analyzer->Detector Spectrum Mass Spectrum (m/z vs. Intensity) Detector->Spectrum

Caption: A generalized workflow for Electron Impact Mass Spectrometry (EI-MS).

Experimental Protocol: EI-MS Analysis
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via a direct insertion probe or a Gas Chromatography (GC) inlet.

  • Ionization: Utilize a standard electron energy of 70 eV to ensure reproducible fragmentation patterns that can be compared to spectral libraries.[27][28]

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and all significant fragment ions.

  • Data Interpretation: Compare the relative abundances of the key fragment ions for the unknown sample against a verified standard of this compound.

Chapter 4: Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides information about the functional groups present and the substitution pattern on the aromatic ring. While many of the fundamental vibrational bands (e.g., C-F, N-O stretches) will be similar across all isomers, the "fingerprint region" is highly diagnostic.[29]

Specifically, the pattern of C-H out-of-plane (OOP) bending bands between 900 and 675 cm⁻¹ is characteristic of the number and position of adjacent hydrogen atoms on the ring.[29][30][31]

  • 1,2,3,4-tetrasubstituted ring (Target): With two adjacent hydrogens, a strong absorption is expected in the 850-800 cm⁻¹ region.

  • The overtone/combination bands between 2000-1665 cm⁻¹ also provide a unique, albeit weak, pattern that is characteristic of the substitution pattern.[32][33][34][35]

Table 2: Key Differentiating IR Absorption Regions

Isomer Type (Substitution Pattern)C-H Out-of-Plane Bending (cm⁻¹)
1,2,3,4- (Target) Strong band at ~850-800 cm⁻¹ (2 adjacent H's)
1,2,4,5- (Isomer A) Strong band at ~900-860 cm⁻¹ (1 isolated H)
1,2,3,5- Bands expected for 1 isolated H and 2 adjacent H's

Chapter 5: A Multi-Technique, Validated Workflow

For absolute certainty in structural elucidation, a single technique is rarely sufficient. The most robust approach integrates data from multiple orthogonal techniques. The following workflow provides a logical progression from initial screening to final confirmation.

Integrated_Workflow start Unknown Sample ms Acquire EI-MS start->ms mw_check Molecular Weight Correct? ms->mw_check f19_nmr Acquire ¹⁹F NMR mw_check->f19_nmr Yes re_eval Re-evaluate: Impurity or Wrong Compound mw_check->re_eval No f19_check ¹⁹F Shift Matches Reference? f19_nmr->f19_check h1_nmr Acquire ¹H NMR f19_check->h1_nmr Yes isomer Isomer Identified or Mixture Suspected f19_check->isomer No h1_check Splitting Pattern Matches Target (ortho)? h1_nmr->h1_check c13_nmr Acquire ¹³C NMR h1_check->c13_nmr Yes h1_check->isomer No ir Acquire IR Spectrum c13_nmr->ir ir_check OOP Bending Matches 1,2,3,4-Pattern? ir->ir_check confirm Structure Confirmed: This compound ir_check->confirm Yes ir_check->isomer No

Caption: Integrated workflow for the unambiguous identification of this compound.

Conclusion

Differentiating structural isomers like this compound from a field of potential alternatives requires a methodical and multi-faceted analytical strategy. By leveraging the unique strengths of NMR spectroscopy (¹H, ¹³C, and ¹⁹F), the fragmentation fingerprints from mass spectrometry, and the diagnostic vibrational patterns of infrared spectroscopy, researchers can achieve unambiguous structural confirmation. This integrated approach, grounded in the fundamental principles of spectroscopy, ensures the scientific integrity required for advanced research and development, where structural certainty is paramount.

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A Senior Application Scientist's Guide to Benchmarking Cross-Coupling Efficiency of Substituted Aryl Iodides

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in synthetic chemistry and drug development, the ability to predictably and efficiently construct carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds is paramount. Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone of this endeavor, offering a versatile toolkit for the synthesis of complex molecular architectures. Among the various electrophilic partners, aryl iodides are often favored for their high reactivity, stemming from the relatively weak carbon-iodine bond that facilitates the initial oxidative addition step in the catalytic cycle.

However, not all aryl iodides are created equal. The electronic and steric nature of substituents on the aromatic ring can profoundly influence reaction kinetics and overall efficiency. This guide provides a comprehensive framework for benchmarking the cross-coupling efficiency of a diverse set of substituted aryl iodides in three of the most widely utilized transformations: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. By understanding these reactivity trends, researchers can make more informed decisions in substrate selection and reaction optimization, ultimately accelerating their research and development efforts.

The Importance of Benchmarking: Beyond Anecdotal Reactivity

While it is generally accepted that electron-withdrawing groups can enhance the reactivity of aryl halides and that steric hindrance can impede it, a systematic, data-driven comparison provides a more nuanced understanding. This guide will walk you through standardized protocols for both the synthesis of common aryl iodide substrates and their subsequent evaluation in key cross-coupling reactions. The presented data, compiled from various authoritative sources, will serve as a practical reference for predicting reaction outcomes and troubleshooting challenging couplings.

Experimental Design: A Validated Workflow for Comparative Analysis

A robust benchmarking study requires a consistent and well-defined experimental workflow. The following diagram illustrates the key stages of our comparative analysis, from the synthesis of the aryl iodide substrates to the final analysis of the cross-coupling products.

G cluster_0 Substrate Synthesis & Purification cluster_1 Benchmarking Cross-Coupling Reactions cluster_2 Analysis & Data Interpretation A Synthesis of Substituted Aryl Iodides B Purification (Recrystallization/Chromatography) A->B C Characterization (NMR, GC-MS) B->C D Suzuki-Miyaura Coupling C->D E Heck Reaction C->E F Buchwald-Hartwig Amination C->F G Reaction Monitoring (TLC, GC) D->G E->G F->G H Product Isolation & Purification G->H I Yield & Purity Determination (NMR, GC-MS) H->I J Comparative Data Analysis I->J

Caption: Workflow for benchmarking aryl iodide cross-coupling efficiency.

Part 1: Synthesis of Substituted Aryl Iodide Substrates

To ensure a fair comparison, it is crucial to start with high-purity substrates. The following are established protocols for the synthesis of a representative set of aryl iodides with varying electronic and steric properties.

Synthesis of 4-Iodoanisole (Electron-Donating Group)

4-Iodoanisole serves as a classic example of an electron-rich aryl iodide. A common synthetic route involves the diazotization of p-anisidine followed by a Sandmeyer-type reaction with an iodide salt[1].

Protocol:

  • Dissolve p-anisidine in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) to the stirred p-anisidine solution to form the diazonium salt. Maintain the temperature below 5 °C throughout the addition.

  • In a separate flask, prepare a solution of potassium iodide (KI) in water.

  • Slowly add the cold diazonium salt solution to the KI solution. Nitrogen gas will evolve, and a precipitate will form.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Purify the 4-iodoanisole by recrystallization from ethanol or by column chromatography on silica gel.

Synthesis of 4-Iodotoluene (Neutral/Weakly Electron-Donating Group)

4-Iodotoluene can be synthesized from toluene via a multi-step process involving nitration, reduction, diazotization, and iodination[2].

Protocol:

  • Nitration: React toluene with a mixture of nitric acid and sulfuric acid to yield p-nitrotoluene.

  • Reduction: Reduce the p-nitrotoluene to p-toluidine using a reducing agent such as iron powder in acidic medium[2].

  • Diazotization and Iodination: Follow a similar procedure as for 4-iodoanisole, starting with the diazotization of p-toluidine and subsequent reaction with potassium iodide[2][3].

Synthesis of 4-Iodonitrobenzene (Electron-Withdrawing Group)

The synthesis of 4-iodonitrobenzene starts from 4-nitroaniline and follows a Sandmeyer-type reaction pathway[4][5][6].

Protocol:

  • Suspend 4-nitroaniline in an aqueous solution of a strong acid, such as sulfuric acid[4].

  • Cool the suspension to below 5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water, keeping the temperature below 10 °C to form the diazonium salt[4][6].

  • In a separate beaker, dissolve potassium iodide in water.

  • Gradually add the diazonium salt solution to the potassium iodide solution. Vigorous evolution of nitrogen gas will be observed[4].

  • Collect the precipitated 4-iodonitrobenzene by suction filtration and wash with water.

  • Purify the product by recrystallization from ethanol[4].

Synthesis of 2-Iodotoluene (Sterically Hindered)

2-Iodotoluene provides a sterically more demanding substrate. It can be synthesized from o-toluidine via a Sandmeyer reaction or from o-methylphenylboronic acid[7].

Protocol (from o-methylphenylboronic acid):

  • In a round-bottom flask, combine o-methylphenylboronic acid, potassium iodide, and a copper(I) oxide/ammonia catalytic system in water[7].

  • Stir the reaction mixture at room temperature for 24 hours in an open system[7].

  • After the reaction is complete, add a sodium hydroxide solution and extract the product with dichloromethane[7].

  • Combine the organic layers and concentrate to obtain 2-iodotoluene[7].

Part 2: Benchmarking in Key Cross-Coupling Reactions

The following standardized protocols are designed for a comparative study. For each reaction, the aryl iodide is the limiting reagent, and all other parameters are kept constant to ensure a valid comparison of their reactivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organoboron compound and an organic halide.

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) Ar-Pd(II)(OR)L2 Ar-Pd(II)(OR)L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(OR)L2 Ligand Exchange (Base) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(OR)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Standardized Protocol:

  • Reaction Setup: To an oven-dried Schlenk tube, add the substituted aryl iodide (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.5 mmol, 1.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Solvent and Base: Add potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv.) and a 4:1 mixture of toluene and water (5 mL).

  • Reaction Conditions: Degas the mixture by bubbling argon through it for 15 minutes. Heat the reaction at 80 °C and monitor its progress by TLC or GC.

  • Work-up and Analysis: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography and determine the yield.

Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) Alkene Complex Alkene Complex Ar-Pd(II)(I)L2->Alkene Complex Alkene Coordination Sigma-Alkyl Pd(II) Complex Sigma-Alkyl Pd(II) Complex Alkene Complex->Sigma-Alkyl Pd(II) Complex Migratory Insertion H-Pd(II)(I)L2 H-Pd(II)(I)L2 Sigma-Alkyl Pd(II) Complex->H-Pd(II)(I)L2 β-Hydride Elimination (Product) H-Pd(II)(I)L2->Pd(0)L2 Reductive Elimination (Base)

Caption: Catalytic cycle of the Heck reaction.

Standardized Protocol:

  • Reaction Setup: In a sealed tube, combine the substituted aryl iodide (1.0 mmol, 1.0 equiv.), styrene (1.2 mmol, 1.2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%), and tri(o-tolyl)phosphine (P(o-tol)₃, 0.02 mmol, 2 mol%).

  • Solvent and Base: Add triethylamine (Et₃N, 1.5 mmol, 1.5 equiv.) and N,N-dimethylformamide (DMF, 5 mL).

  • Reaction Conditions: Seal the tube and heat the mixture at 100 °C. Monitor the reaction by GC.

  • Work-up and Analysis: Upon completion, cool the reaction mixture, dilute with water, and extract with diethyl ether. Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the product by column chromatography and determine the yield.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine.

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) Amine Complex Amine Complex Ar-Pd(II)(I)L2->Amine Complex Amine Coordination Amido Complex Amido Complex Amine Complex->Amido Complex Deprotonation (Base) Amido Complex->Pd(0)L2 Reductive Elimination (Ar-NR2)

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Standardized Protocol:

  • Reaction Setup: In a glovebox, charge a Schlenk tube with the substituted aryl iodide (1.0 mmol, 1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%), and a bulky phosphine ligand (e.g., XPhos, 0.02 mmol, 2 mol%). Add sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.).

  • Reactants and Solvent: Add morpholine (1.2 mmol, 1.2 equiv.) and anhydrous toluene (5 mL).

  • Reaction Conditions: Seal the tube, remove from the glovebox, and heat at 100 °C. Monitor the reaction by GC. It is important to note that aryl iodides can sometimes be challenging substrates in this reaction due to the potential for iodide to inhibit the catalyst[8][9][10].

  • Work-up and Analysis: After the reaction is complete, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate and purify the residue by column chromatography to determine the product yield.

Part 3: Comparative Data and Discussion

The following table summarizes the expected performance of the selected substituted aryl iodides in the benchmarked cross-coupling reactions. The provided yield ranges are illustrative and compiled from various literature sources. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Aryl IodideSubstituent EffectSuzuki-Miyaura Yield (%)Heck Yield (%)Buchwald-Hartwig Yield (%)Expected Reactivity Trend & Commentary
4-Iodoanisole Electron-Donating (-OCH₃)85-9580-9080-90Generally high reactivity due to the electron-donating nature of the methoxy group which can facilitate oxidative addition.
4-Iodotoluene Weakly Electron-Donating (-CH₃)90-9885-9585-95Excellent substrate for all three reactions, often serving as a benchmark for "standard" reactivity.
4-Iodonitrobenzene Electron-Withdrawing (-NO₂)90-9990-9970-85The strong electron-withdrawing nitro group significantly activates the C-I bond towards oxidative addition, often leading to very high yields and faster reaction rates, particularly in Suzuki and Heck couplings. In Buchwald-Hartwig amination, very electron-deficient aryl halides can sometimes lead to side reactions.
2-Iodotoluene Steric Hindrance (ortho-CH₃)70-8565-8060-75The ortho-methyl group introduces steric hindrance, which can impede the approach of the palladium catalyst and the coupling partner, generally leading to lower yields and requiring more forcing conditions or specialized bulky ligands to overcome the steric barrier.

Conclusion

This guide provides a systematic approach to benchmarking the cross-coupling efficiency of substituted aryl iodides. The experimental protocols for both substrate synthesis and the three major cross-coupling reactions (Suzuki-Miyaura, Heck, and Buchwald-Hartwig) offer a solid foundation for comparative studies. The presented data and discussion highlight the significant impact of electronic and steric effects on reaction outcomes.

As a senior application scientist, I encourage researchers to utilize this guide not as a rigid set of rules, but as a framework for rational experimental design. By understanding the underlying principles of reactivity, you can more effectively select substrates, optimize reaction conditions, and ultimately accelerate the discovery and development of novel chemical entities.

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